Daurisoline-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H42N2O6 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D |
InChI Key |
BURJAQFYNVMZDV-CXFJOCOFSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Daurisoline-d2: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Daurisoline-d2. It details its chemical properties, its role as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use in pharmacokinetic studies.
Introduction to Daurisoline and its Deuterated Analog
Daurisoline is a bis-benzylisoquinoline alkaloid that has been isolated from the rhizomes of Menispermum dauricum. It is recognized for a variety of pharmacological activities.
This compound is a stable isotope-labeled version of Daurisoline, in which two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses. The use of a deuterated internal standard that is chemically identical to the analyte of interest allows for enhanced accuracy and precision in analytical methods by correcting for variations during sample preparation and analysis. While commercially available, the precise location of the deuterium labels on the this compound molecule is not consistently disclosed in publicly available resources.
Chemical Structure and Properties
The chemical structure of the parent compound, Daurisoline, is presented below. This compound shares this core structure, with the substitution of two hydrogens for deuterium.
Chemical Structure of Daurisoline
Image Source: PubChem CID 51106
The following table summarizes the key chemical and physical properties of Daurisoline. The molecular weight of this compound will be slightly higher due to the presence of two deuterium atoms.
| Property | Value | Source |
| Molecular Formula | C37H42N2O6 | [1][2] |
| Molecular Weight | 610.7 g/mol | [1][2] |
| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |
| CAS Number | 70553-76-3 | [1] |
Role in Quantitative Analysis
This compound is primarily utilized as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of matrix effects and variations in ionization efficiency, leading to more reliable and reproducible quantification.
Experimental Protocol: Quantification of Daurisoline in Plasma
The following is a representative experimental protocol for the determination of Daurisoline in plasma using a deuterated internal standard like this compound. This protocol is adapted from methodologies developed for the analysis of Daurisoline and similar compounds.
Materials and Reagents
-
Daurisoline standard
-
This compound (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of this compound solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Daurisoline: To be optimized based on the specific instrument.
-
This compound: The precursor ion will be [M+2+H]+, and the product ion will be determined through infusion and optimization.
-
Data Analysis
The concentration of Daurisoline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.
Logical Relationship Diagram
The following diagram illustrates the simple but crucial relationship between Daurisoline and its deuterated analog, this compound.
References
A Technical Overview of Daurisoline-d2: Molecular Weight and Formula
This guide provides a focused analysis of the molecular characteristics of Daurisoline-d2, a deuterated isotopologue of Daurisoline. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data for analytical and experimental applications.
Molecular Profile
Daurisoline is a bis-benzylisoquinoline alkaloid.[1] Its deuterated form, this compound, is chemically identical except that two hydrogen atoms have been replaced by deuterium. This isotopic substitution is a critical tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
The molecular formula for Daurisoline is C37H42N2O6.[2][3][4] For this compound, the molecular formula is C37H40D2N2O6. The substitution of two deuterium atoms for two hydrogen atoms results in a corresponding increase in the molecular weight.
Quantitative Data Summary
The table below outlines the molecular formula and weight of both Daurisoline and its d2-isotopologue. The molecular weight of Daurisoline is approximately 610.74 g/mol .[1][5] The atomic mass of hydrogen is approximately 1.008 amu, while the atomic mass of the stable isotope deuterium is approximately 2.014 amu.[6][7][8][9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Daurisoline | C37H42N2O6 | 610.74 |
| This compound | C37H40D2N2O6 | 612.75 |
Note on Experimental Protocols and Visualizations: The determination of a compound's molecular weight and formula is a fundamental chemical characterization that does not involve experimental protocols or signaling pathways in the context of this technical data sheet. Therefore, detailed methodologies and graphical representations of biological pathways are not applicable to the scope of this document.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 70553-76-3 | Daurisoline [phytopurify.com]
- 5. adooq.com [adooq.com]
- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 7. What is the atomic mass in hydrogen? [vedantu.com]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
Synthesis and Purification of Daurisoline-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Daurisoline-d2, a deuterated analog of the bisbenzylisoquinoline alkaloid Daurisoline. While specific proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, this document outlines a scientifically sound approach based on established late-stage deuteration methodologies for complex natural products. The protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and related fields.
Introduction to Daurisoline and the Significance of Deuteration
Daurisoline is a natural product that has garnered interest for its potential therapeutic properties. The introduction of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, a strategy known as "deuterium switching." This modification can lead to a reduced rate of metabolism, thereby enhancing the drug's half-life and bioavailability. Consequently, deuterated analogs like this compound are valuable tools in drug discovery and development, offering the potential for improved therapeutic efficacy and safety profiles.
Proposed Synthesis of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange
A robust and widely applicable method for the introduction of deuterium into complex molecules is the iridium-catalyzed hydrogen isotope exchange (HIE). This late-stage functionalization technique allows for the direct replacement of C-H bonds with C-D bonds using a deuterium source, typically deuterium oxide (D₂O). The proposed synthesis of this compound leverages this methodology.
Reaction Principle
The synthesis proceeds via an iridium-catalyzed HIE reaction where Daurisoline is treated with a suitable iridium catalyst in the presence of deuterium oxide. The iridium catalyst facilitates the reversible activation of C-H bonds, enabling the exchange of hydrogen for deuterium. The reaction is typically carried out at elevated temperatures to ensure efficient exchange. The specific positions of deuteration will depend on the catalyst and reaction conditions, but often occur at sterically accessible and electronically activated sites. For the purpose of this guide, we will assume deuteration occurs at two specific, metabolically susceptible positions.
Experimental Protocol
Materials:
-
Daurisoline (non-deuterated)
-
[Ir(cod)OMe]₂ (Methoxyiridium(I) cyclooctadiene dimer)
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)OMe]₂ (0.05 equivalents) and dppe (0.05 equivalents).
-
Add anhydrous THF to dissolve the catalyst components.
-
Add Daurisoline (1.0 equivalent) to the flask.
-
Add D₂O (20 equivalents) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80°C with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction by adding H₂O.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product is purified using column chromatography to isolate this compound from any unreacted starting material, catalyst residues, and potential byproducts.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard chromatography column and accessories
Procedure:
-
Prepare a chromatography column with silica gel slurried in DCM.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Monitor the elution by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Collect the fractions containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Daurisoline |
| Deuterium Source | D₂O |
| Catalyst | [Ir(cod)(dppe)]⁺ |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Crude Yield | ~95% |
| Purified Yield | ~70% |
Table 2: Analytical Characterization of this compound
| Analysis | Result |
| Mass Spectrometry (HRMS) | |
| Calculated [M+H]⁺ | Expected mass + 2.012 Da |
| Observed [M+H]⁺ | Consistent with calculated value |
| ¹H NMR Spectroscopy | |
| Isotopic Purity | >98% |
| Deuteration Site(s) | Confirmed by disappearance of specific proton signals |
| Purity (HPLC) | |
| Purity | >99% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should note that the specific reaction conditions and purification parameters may require optimization for best results. All procedures should be carried out by trained personnel in a properly equipped laboratory, following all relevant safety precautions.
physical and chemical properties of Daurisoline-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daurisoline-d2 is the deuterated analog of Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing heavily on the well-characterized data of its parent compound, Daurisoline. The document details its structural characteristics, physicochemical parameters, and solubility profiles. Furthermore, it elucidates the significant biological activities of Daurisoline, including its roles as an hERG channel inhibitor and a potent autophagy blocker, with implications for cancer research and cardiology.[3][4] Detailed experimental protocols and relevant signaling pathways are also presented to support further investigation and application of this compound in a research and development setting.
Physicochemical Properties
The physical and chemical properties of this compound are largely analogous to those of Daurisoline, with the primary distinction being its increased molecular weight due to the inclusion of two deuterium atoms.
Structural Information
| Property | Value | Source |
| Chemical Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol-d2 | Inferred from Daurisoline |
| Molecular Formula | C₃₇H₄₀D₂N₂O₆ | [1] |
| Molecular Weight | 612.75 g/mol | Calculated |
| CAS Number | Not available (Unlabeled: 70553-76-3) | [5] |
| Appearance | White to off-white solid powder | [3][6] |
| SMILES | OC1=C([2H])C2=C(C=C1OC)CCN(C)[C@@H]2CC3=CC([2H])=C(O)C(OC4=CC=C(C[C@H]5N(C)CCC6=C5C=C(OC)C(OC)=C6)C=C4)=C3 | [1] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 96-102 °C (containing 1/3 molecule of cyclohexane) | [7] |
| Boiling Point | 724.5 ± 60.0 °C (Predicted) | [6] |
| pKa | 9.31 ± 0.45 (Predicted) | [6] |
| XLogP3-AA | 6.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 8 | [5] |
Solubility
Daurisoline exhibits solubility in a range of organic solvents. The following data for Daurisoline is expected to be directly applicable to this compound for laboratory use.
| Solvent | Solubility | Source |
| DMSO | ≥ 10 mg/mL | [4] |
| 64 mg/mL (104.79 mM) | [8] | |
| 100 mg/mL (163.73 mM) | [8] | |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
| Ethanol | 2 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [4] |
Experimental Protocols
In Vitro Solubility Preparation
Objective: To prepare a stock solution of Daurisoline for in vitro experiments.
Protocol:
-
Add each solvent sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure each component is fully dissolved before adding the next.
-
The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]
Alternative Protocol:
-
Add each solvent sequentially:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Ensure each component is fully dissolved before adding the next.
-
The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]
In Vivo Formulation
Objective: To prepare a formulation of Daurisoline suitable for in vivo animal studies.
Protocol:
-
Add each solvent sequentially:
-
10% DMSO
-
90% Corn Oil
-
-
Ensure each component is fully dissolved before adding the next.
-
The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Daurisoline on cancer cell lines.
Protocol:
-
Seed cells (e.g., HeLa) at a density of 7,000 cells per well in 96-well plates in DMEM supplemented with 1% serum.
-
After cell attachment, treat the cells with varying concentrations of Daurisoline for the desired time period.
-
Following treatment, add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Dissolve the resulting formazan precipitate in 100 µL of DMSO.
-
Measure the optical density at 572 nm using a microplate reader to determine cell viability.[10]
Biological Activity and Signaling Pathways
Daurisoline has been identified as a compound with significant biological activities, primarily as a human Ether-a-go-go-Related Gene (hERG) channel blocker and a potent inhibitor of autophagy.[3][11] These activities underpin its potential therapeutic applications in antiarrhythmic and anti-cancer treatments.
hERG Channel Inhibition
Daurisoline exerts a blocking effect on the hERG potassium channel, which is crucial for cardiac repolarization. This activity is responsible for its observed antiarrhythmic effects.[9] It has been shown to inhibit the hERG current in a concentration- and voltage-dependent manner.[9]
Autophagy Inhibition
Daurisoline is a potent autophagy blocker.[11] It impairs autophagic flux at a late stage by inhibiting the fusion of autophagosomes with lysosomes and reducing lysosomal protease activity.[11][12] This mechanism is significant in cancer therapy, as inhibiting autophagy can sensitize cancer cells to chemotherapeutic agents.[11]
Signaling Pathways
Daurisoline has been shown to modulate several key signaling pathways implicated in cancer progression:
-
PI3K/AKT/mTOR Pathway: In glioma cells, Daurisoline suppresses autophagy by mediating the PI3K/AKT/mTOR pathway, thereby inhibiting tumor progression and increasing sensitivity to temozolomide.[12]
-
AKT-HK2 Axis: In lung cancer, Daurisoline targets glycolysis and reduces the protein level of hexokinase 2 (HK2) by directly binding to AKT and antagonizing the AKT-GSK3β-c-Myc-HK2 signaling axis.[13]
-
JAK2/STAT3 Signaling Pathway: In pancreatic cancer, Daurisoline binds to PPARα, preventing its ubiquitination-mediated degradation. The increased stability of PPARα leads to the suppression of the JAK2/STAT3 signaling pathway, thereby inhibiting cancer cell progression.[14]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reported HPLC method for the analysis of Daurisoline utilizes the following conditions:
-
Mobile Phase: Acetonitrile-water-triethylamine (18:82:0.28), adjusted to pH 3 with phosphoric acid.
-
Detection Wavelength: 284 nm.[7]
Mass Spectrometry
The metabolic profile of Daurisoline has been investigated in rats using Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS).[15] This technique allows for the identification of various metabolites and provides insights into the metabolic pathways of the compound in vivo.[15]
Conclusion
This compound, as a stable isotope-labeled internal standard, is an invaluable tool for the quantitative analysis of Daurisoline in complex biological matrices. The comprehensive data presented in this guide on the physical, chemical, and biological properties of Daurisoline provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and elucidated signaling pathways offer practical guidance for future studies aimed at exploring the full therapeutic potential of this promising natural product derivative. The continued investigation into its mechanisms of action is warranted to advance its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. daurisoline CAS#: 70553-76-3 [m.chemicalbook.com]
- 7. daurisoline | 70553-76-3 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daurisoline suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Daurisoline-d2: Properties, Suppliers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daurisoline-d2, a deuterated form of the bioactive bis-benzylisoquinoline alkaloid, Daurisoline. This document details its chemical identity, supplier information, and delves into its mechanisms of action, supported by experimental data and protocols.
Chemical Identity and Supplier Information
This compound is the deuterium-labeled counterpart of Daurisoline. While a specific CAS number for this compound is not consistently available, it is commonly referenced by the CAS number of the parent compound.
Table 1: Chemical and Supplier Information for Daurisoline and this compound
| Property | Information |
| Compound Name | This compound |
| Parent Compound | Daurisoline |
| Parent CAS Number | 70553-76-3[1][2][3] |
| Molecular Formula | C₃₇H₄₀D₂N₂O₆ |
| Confirmed Supplier (this compound) | MedchemExpress (MCE)[4] |
| Potential Suppliers (Daurisoline) | Cayman Chemical[2], Selleck Chemicals[5], ChemFaces[6] |
Researchers interested in procuring this compound should contact MedchemExpress directly. For the unlabeled compound, several other suppliers are available. It is advisable to inquire with suppliers of the parent compound about the availability of its deuterated analogues.
Biological Activity and Mechanisms of Action
Daurisoline exhibits a range of biological activities, primarily as a potent autophagy blocker and an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][4] These activities give it potential applications in cancer research and cardiology. The deuterated form, this compound, is a valuable tool for pharmacokinetic and metabolic studies of Daurisoline.
Inhibition of Autophagy
Daurisoline has been shown to inhibit autophagy, a cellular process of degradation and recycling of cellular components. This inhibition can sensitize cancer cells to chemotherapy. The mechanism of autophagy inhibition involves the impairment of lysosomal function and acidification.[1]
Signaling Pathway: Daurisoline's Impact on Autophagy
Modulation of Cancer-Related Signaling Pathways
Recent studies have elucidated Daurisoline's role in modulating key signaling pathways implicated in cancer progression, including the AKT-HK2 and JAK2/STAT3 pathways.
Daurisoline has been shown to inhibit glycolysis in lung cancer cells by targeting the AKT-HK2 axis. It directly binds to AKT, leading to a reduction in the protein level of Hexokinase 2 (HK2).[7]
Signaling Pathway: Daurisoline's Inhibition of the AKT-HK2 Axis
Daurisoline can also modulate the JAK2/STAT3 signaling pathway, which is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway can contribute to the anti-tumor effects of Daurisoline.
Signaling Pathway: Daurisoline's Modulation of JAK2/STAT3 Signaling
hERG Channel Inhibition
Daurisoline is a known inhibitor of the hERG potassium channel, an activity that underlies its antiarrhythmic effects.[8] However, this also raises concerns about potential cardiotoxicity (QT prolongation). The inhibitory effect of Daurisoline on the hERG current is concentration- and voltage-dependent.[8]
Table 2: IC₅₀ Values of Daurisoline in Various Assays
| Assay | Cell Line | IC₅₀ (µM) |
| Camptothecin-induced Autophagy | HeLa | 74.75 ± 1.03 |
| A549 | 50.54 ± 1.02 | |
| HCT116 | 80.81 ± 1.10 | |
| ADP-induced Platelet Aggregation | Rabbit Whole Blood | 100 |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of Daurisoline. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot Analysis of AKT and HK2
This protocol is for assessing the effect of Daurisoline on the protein levels of total AKT, phosphorylated AKT (p-AKT), and HK2.[7]
-
Cell Culture and Treatment: Culture lung cancer cell lines (e.g., HCC827, H460) in appropriate media. Treat cells with varying concentrations of Daurisoline for a specified time (e.g., 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against AKT, p-AKT (Ser473), HK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: Western Blot Analysis
Autophagy Flux Assay
This protocol can be used to assess the effect of Daurisoline on autophagic flux, often by monitoring the levels of LC3-II and p62.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with Daurisoline, with or without an autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., chloroquine) as a control.
-
Fluorescence Microscopy (for GFP-LC3 puncta):
-
Transfect cells with a GFP-LC3 plasmid.
-
After treatment, fix the cells and visualize the formation of GFP-LC3 puncta using a fluorescence microscope. Increased puncta can indicate either autophagy induction or a block in autophagosome degradation.
-
-
Western Blot Analysis (for LC3 and p62):
-
Prepare cell lysates as described in the Western blot protocol.
-
Probe membranes with antibodies against LC3 and p62. An accumulation of both LC3-II and p62 is indicative of a blockage in autophagic flux.
-
hERG Patch-Clamp Electrophysiology
This is a specialized technique to measure the effect of Daurisoline on the hERG potassium channel current.[8]
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use appropriate intracellular and extracellular solutions.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
-
Drug Application: Perfuse the cells with the extracellular solution containing various concentrations of Daurisoline.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC₅₀ value.
Note on Experimental Protocols: The protocols provided are general outlines. For detailed, step-by-step instructions, including buffer compositions and specific antibody dilutions, it is essential to consult the original research articles cited in this guide.
Conclusion
This compound is a valuable research tool for investigating the pharmacokinetics and metabolism of Daurisoline, a natural compound with significant potential in oncology and cardiology. Its mechanisms of action, centered on the inhibition of autophagy and modulation of key signaling pathways like AKT-HK2 and JAK2/STAT3, as well as its effects on the hERG channel, make it a compound of high interest for drug development professionals. This guide provides a foundational understanding for researchers to design and execute further studies on this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of daurisoline on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Daurisoline-d2 in DMSO and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
The solubility of Daurisoline has been determined in various common laboratory solvents. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for this compound, though solubility can be influenced by factors such as the purity and water content of the DMSO. For optimal results, it is recommended to use fresh, anhydrous DMSO.[1][3] The following table summarizes the available quantitative solubility data for Daurisoline.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 163.73 | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[1][3][4] |
| DMSO | 65 | 106.42 | Fresh DMSO is recommended as moisture can reduce solubility.[3] |
| DMSO | 64 | 104.79 | [3] |
| DMSO | 15 | - | Clear solution.[5] |
| DMF | 10 | - | |
| Ethanol | 2 | - | |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 | - | |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
Molecular Weight of Daurisoline: 610.74 g/mol
Experimental Protocol: Determination of Kinetic Solubility in DMSO
The following protocol describes a general method for determining the kinetic solubility of a compound like Daurisoline-d2 in DMSO, followed by dilution in an aqueous buffer. This is a common procedure in early drug discovery.
Materials:
-
This compound (or Daurisoline) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
-
Automated liquid handler (optional, for high-throughput applications)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Use a vortex mixer and sonication to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Serial Dilution:
-
Perform a serial dilution of the DMSO stock solution in the 96-well plate to create a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the final desired concentration and a low final percentage of DMSO (typically ≤1-2%). For example, add 98 µL of PBS to 2 µL of each DMSO stock concentration.
-
-
Equilibration:
-
Seal the microplate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 24 hours) with continuous shaking. This allows for the precipitation of the compound from supersaturated solutions.
-
-
Separation of Precipitate:
-
Following incubation, separate any precipitate from the solution. This can be achieved by either:
-
Centrifugation: Centrifuge the plate at high speed to pellet the precipitate.
-
Filtration: Use a 96-well filter plate to separate the supernatant from the precipitate.
-
-
-
Quantification:
-
Carefully transfer the clear supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A standard curve of the compound in the same solvent mixture should be prepared for accurate quantification.
-
-
Data Analysis:
-
The highest concentration at which the compound remains in solution is determined to be its kinetic solubility under the tested conditions.
-
Visualizations
Experimental Workflow for Solubility Assessment
Caption: A generalized workflow for determining the kinetic solubility of a compound.
Daurisoline's Mechanism of Action: Autophagy Inhibition
Daurisoline is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[6] It has been shown to block the fusion of autophagosomes with lysosomes.[6] More recent research suggests that Daurisoline may exert its effects through the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of autophagy.[7][8]
Caption: Daurisoline activates the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.
References
- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 3. selleckchem.com [selleckchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. daurisoline CAS#: 70553-76-3 [m.chemicalbook.com]
- 6. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Analytical Characterization of Daurisoline-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Daurisoline-d2. It is designed to assist researchers and professionals in drug development in understanding the analytical properties of this deuterated bisbenzylisoquinoline alkaloid. This document details predicted spectral data, outlines experimental protocols, and visualizes key signaling pathways associated with the non-deuterated parent compound, Daurisoline.
Introduction to Daurisoline and its Deuterated Analog
Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of Menispermum dauricum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. Daurisoline is also recognized as a potent autophagy blocker, a mechanism with therapeutic implications in cancer research.
This compound is a deuterated analog of Daurisoline. The incorporation of deuterium isotopes is a common strategy in drug development to alter pharmacokinetic properties, such as metabolic stability, without significantly changing the molecule's biological activity. The exact positions of the two deuterium atoms in commercially available this compound are not consistently specified in publicly available literature. Therefore, this guide will present the analytical data for the parent compound, Daurisoline, and provide a comprehensive explanation of the expected spectral changes resulting from deuteration.
Mass Spectrometry Data
Mass spectrometry is a critical tool for the structural elucidation and quantification of Daurisoline. The fragmentation pattern provides valuable information about its complex bisbenzylisoquinoline core.
Predicted Mass Spectrometry Data for Daurisoline
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and key fragments of Daurisoline based on its molecular formula (C₃₇H₄₂N₂O₆) and known fragmentation pathways of similar alkaloids.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₃₇H₄₃N₂O₆⁺ | 611.3014 | Protonated molecule |
| [M+Na]⁺ | C₃₇H₄₂N₂O₆Na⁺ | 633.2833 | Sodium adduct |
| Fragment 1 | C₂₀H₂₄NO₃⁺ | 326.1751 | Cleavage of the diphenyl ether linkage |
| Fragment 2 | C₁₈H₂₀NO₃⁺ | 302.1438 | Cleavage of the benzyl group |
Fragmentation Pathway of Daurisoline
The primary fragmentation of bisbenzylisoquinoline alkaloids like Daurisoline in positive ion mode typically involves the cleavage of the diphenyl ether bond and the benzylic C-C bonds. The resulting fragments correspond to the two isoquinoline moieties.
Proposed fragmentation of Daurisoline.
Expected Mass Spectrum of this compound
For this compound, the mass of the molecular ion ([M+H]⁺) will be shifted by +2 Da to approximately 613.3139 m/z. The m/z of the fragment ions will also be shifted by +2 Da if the deuterium atoms are located on that portion of the molecule. Without knowing the exact location of the deuterium labels, it is not possible to definitively assign the mass shift to a specific fragment. However, analysis of the mass shifts of the fragment ions can help to elucidate the position of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H and ¹³C NMR Data for Daurisoline
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Daurisoline. These values are based on the analysis of similar compounds and should be considered as a reference. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | m |
| O-CH₃ | 3.5 - 3.9 | s |
| N-CH₃ | 2.3 - 2.6 | s |
| Aliphatic-H | 2.5 - 4.0 | m |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) |
| Aromatic C | 110 - 160 |
| O-CH₃ | 55 - 60 |
| N-CH₃ | 40 - 45 |
| Aliphatic C | 25 - 65 |
Expected NMR Spectrum of this compound
The introduction of two deuterium atoms in this compound will lead to specific changes in its NMR spectra:
-
¹H NMR: The proton signal corresponding to the position of deuteration will disappear. If the deuterium is on a carbon atom that also bears protons, the signal for the remaining proton(s) will show a change in multiplicity and coupling constants. Protons on adjacent carbons may also exhibit simplified splitting patterns.
-
¹³C NMR: The carbon atom directly bonded to a deuterium atom will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling. In a proton-decoupled ¹³C NMR spectrum, the signal for the deuterated carbon will be significantly attenuated or absent due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times.
Experimental Protocols
The following are detailed methodologies for the acquisition of mass spectrometry and NMR data for Daurisoline and its deuterated analog.
Mass Spectrometry Experimental Protocol
Workflow for LC-MS/MS analysis.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent such as methanol to a final concentration of 1 mg/mL.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Scan Range: m/z 100-1000 for full scan analysis.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion corresponding to [M+H]⁺ of this compound (m/z ~613.3).
-
NMR Spectroscopy Experimental Protocol
Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse program.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the complex structure.
-
Signaling Pathways of Daurisoline
Daurisoline has been shown to modulate several key signaling pathways, which are central to its pharmacological effects, particularly in cancer.
Inhibition of the AKT-HK2 Glycolysis Pathway
In lung cancer, Daurisoline has been reported to inhibit glycolysis by targeting the AKT-HK2 axis. It directly binds to AKT, preventing its phosphorylation and subsequent downstream signaling that promotes the expression of hexokinase 2 (HK2), a key glycolytic enzyme.
Daurisoline inhibits the AKT-HK2 pathway.
Modulation of the JAK2/STAT3 Pathway
In pancreatic cancer, Daurisoline has been shown to suppress tumor progression by inhibiting the JAK2/STAT3 signaling pathway. It achieves this by binding to PPARα, preventing its ubiquitination and degradation, which in turn leads to the suppression of JAK2/STAT3 signaling.
Daurisoline and the JAK2/STAT3 pathway.
Autophagy Inhibition
Daurisoline is a known inhibitor of autophagy. It is thought to impair lysosomal function and acidification, which are critical steps in the autophagic process. This blockade of autophagy can sensitize cancer cells to chemotherapy.
Mechanism of autophagy inhibition by Daurisoline.
Commercial Sources and Technical Guide for Daurisoline-d2 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Daurisoline-d2, a deuterated analog of the bis-benzylisoquinoline alkaloid Daurisoline. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical studies.
Commercial Availability of Deuterated Daurisoline
The primary commercial source identified for this compound is MedchemExpress. In addition to the d2 variant, this supplier also offers other deuterated forms of Daurisoline, providing researchers with options for their specific analytical needs. While a certificate of analysis for the deuterated standard was not directly available, a representative certificate for the parent compound, Daurisoline, indicates a high purity of 99.90% as determined by LCMS[1].
| Supplier | Product Name | Catalog Number | Purity (Representative) | Notes |
| MedchemExpress | This compound | HY-N0221D2 | >98% (presumed based on parent compound) | Deuterium labeled Daurisoline[2][3]. Also available in d5 and d11 variants[4]. |
| MedchemExpress | Daurisoline | HY-N0221 | 99.90% | Parent compound, for reference[1][4]. |
Experimental Protocols for Quantitative Analysis
The following experimental protocols are adapted from published studies on the quantitative analysis of Daurisoline in biological matrices using UPLC-MS/MS.[5][6][7] While these studies did not use a deuterated internal standard, the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are directly applicable when using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of Daurisoline from plasma samples.
-
Materials:
-
Rat plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation:
-
Waters ACQUITY UPLC system or equivalent
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested):
-
Daurisoline: To be optimized based on experimental conditions.
-
This compound: To be optimized based on experimental conditions, expecting a +2 m/z shift from the parent compound.
-
-
Source Parameters: To be optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Signaling Pathways and Experimental Workflows
Daurisoline as an Autophagy Inhibitor via the PI3K/AKT/mTOR Pathway
Daurisoline has been shown to inhibit autophagy by activating the PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Daurisoline inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway.
Daurisoline and hERG Channel Inhibition
Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[10] This action is concentration- and voltage-dependent and is a key aspect of its antiarrhythmic properties.
Caption: Daurisoline blocks the hERG potassium channel, affecting cardiac repolarization.
General Workflow for Bioanalytical Method Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is a gold standard in quantitative bioanalysis. The following diagram illustrates the typical experimental workflow.
Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. latamjpharm.org [latamjpharm.org]
- 8. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of daurisoline on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Daurisoline-d2 as an Internal Standard in LC-MS Bioanalysis
Introduction
Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has garnered significant interest for its potential pharmacological activities, including anti-arrhythmic effects.[1][2] Accurate quantification of daurisoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as Daurisoline-d2, is highly recommended in quantitative bioanalysis to ensure accuracy and precision by correcting for variability in sample processing and matrix effects.[4][5][6]
These application notes provide a comprehensive protocol for the determination of daurisoline in plasma samples using this compound as an internal standard with an LC-MS/MS system.
Principle of Using a Deuterated Internal Standard
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium atoms.[6] In LC-MS analysis, this compound is chemically almost identical to daurisoline and will therefore exhibit very similar behavior during sample extraction, chromatography, and ionization.[4] However, due to the mass difference, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it can be used to normalize the response of the analyte, thereby compensating for potential variations.[5][6]
Advantages of using this compound:
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[5] this compound co-elutes with daurisoline and experiences the same matrix effects, allowing for accurate correction.[6]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[4]
-
Enhanced Method Robustness: The method becomes more reliable and less susceptible to minor variations in experimental conditions.[6]
Experimental Protocols
This protocol is a representative method for the quantification of daurisoline in rat plasma and can be adapted for other biological matrices.
1. Materials and Reagents
-
Daurisoline reference standard (>98% purity)
-
This compound internal standard (IS) (>98% purity, with specified isotopic purity)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Blank rat plasma (or other relevant biological matrix)
2. Preparation of Stock and Working Solutions
-
Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of daurisoline in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Daurisoline Working Solutions: Prepare a series of working solutions by serially diluting the daurisoline stock solution with methanol:water (1:1, v/v) to prepare calibration standards.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation Workflow
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for specific instruments.
-
LC System: UPLC or HPLC system
-
Column: A C18 column, such as a Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is suitable.[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
A linear gradient can be optimized to ensure good separation of daurisoline from matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor and product ions for daurisoline and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. Based on the literature for daurisoline, the transition is m/z 611.2 → 191.9.[3] For this compound, the precursor ion would be expected at m/z 613.2, and the product ion would likely be the same or have a +2 Da shift depending on the location of the deuterium labels.
-
Daurisoline: m/z 611.2 → 191.9[3]
-
This compound (predicted): m/z 613.2 → 191.9 (or other optimized fragment)
-
-
MS Parameters: Optimize cone voltage and collision energy for each transition to obtain the most sensitive response.[3]
LC-MS/MS Analysis Workflow
Data and Performance Characteristics
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for daurisoline, which would be similar for a method using this compound as the internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile[3] |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Daurisoline) | m/z 611.2 → 191.9[3] |
| MRM Transition (this compound) | m/z 613.2 → 191.9 (Predicted) |
Table 2: Method Validation Summary
| Validation Parameter | Expected Performance |
| Linearity Range | 3 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1] |
| Intra-day Precision (RSD%) | < 13%[1] |
| Inter-day Precision (RSD%) | < 13%[1] |
| Accuracy | 91.0% - 105.3%[1] |
| Recovery | 77.4% - 86.9%[1] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of daurisoline in biological matrices by LC-MS/MS. The protocol outlined in these application notes, along with the expected performance characteristics, serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating a bioanalytical method for daurisoline. The inherent advantages of a stable isotope-labeled internal standard ensure high-quality data for pharmacokinetic and other related studies.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Pharmacokinetic-pharmacodynamic modeling of daurisoline and dauricine in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: Quantification of Daurisoline in Human Plasma using a Validated LC-MS/MS Method with Daurisoline-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daurisoline in human plasma. The method utilizes a stable isotope-labeled internal standard, Daurisoline-d2, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-tumor properties.[1] Accurate quantification of Daurisoline in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3] This document provides a detailed protocol for the determination of Daurisoline in human plasma using this compound.
Experimental Protocol
Materials and Reagents
-
Daurisoline reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Daurisoline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Daurisoline stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: A suitable gradient to ensure separation of Daurisoline from matrix components.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Daurisoline: To be determined empirically, but based on similar compounds, a likely transition would be monitored.
-
This compound: To be determined empirically, but would be expected to be the Daurisoline parent ion + 2 Da, with a similar fragment ion.
-
-
Data Presentation
Table 1: Calibration Curve for Daurisoline Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 3 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| Linear Range | 3 - 1000 ng/mL [4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL [4] |
Table 2: Precision and Accuracy of the Method
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (e.g., 10 ng/mL) | < 15% | < 15% | 85 - 115% |
| Mid QC (e.g., 100 ng/mL) | < 15% | < 15% | 85 - 115% |
| High QC (e.g., 800 ng/mL) | < 15% | < 15% | 85 - 115% |
Based on typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery of Daurisoline from Human Plasma
| Concentration Level | Mean Recovery (%) |
| Low | 77.4 - 86.9%[4] |
| Medium | 77.4 - 86.9%[4] |
| High | 77.4 - 86.9%[4] |
Visualizations
Caption: Workflow for Daurisoline quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Daurisoline in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. This method is well-suited for supporting pharmacokinetic studies in drug development.
References
- 1. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Daurisoline in Pharmacokinetic and ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum. It has garnered significant interest for its potential therapeutic applications. Understanding the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental for its development. This document provides a summary of the available data for daurisoline and outlines relevant experimental protocols.
A Note on Daurisoline-d2: While deuterated analogs like this compound are frequently synthesized for use as internal standards in quantitative bioanalysis or to investigate the kinetic isotope effect on metabolism, a review of currently available scientific literature reveals no specific published pharmacokinetic or ADME studies for this compound. The data and protocols presented herein pertain to unlabeled daurisoline. The use of this compound as an internal standard in the described analytical methods is a common and recommended practice to ensure accuracy and precision.
Data Presentation: Pharmacokinetic Parameters of Daurisoline
The pharmacokinetic profile of daurisoline has been investigated in preclinical animal models. The data indicates that daurisoline follows a two-compartment open model after intravenous administration.
Table 1: Pharmacokinetic Parameters of Daurisoline in Beagle Dogs following a 6 mg/kg Intravenous Dose
| Parameter | Value (Mean ± SD) |
| Distribution Half-life (T1/2α) | 0.026 ± 0.014 h |
| Elimination Half-life (T1/2β) | 3.1 ± 0.9 h |
| Volume of Distribution (Vd) | 12 ± 3 L/kg |
| Data from Shi et al., 2003[1] |
Table 2: Pharmacokinetic Parameters of Daurisoline in Rats
| Administration Route | Dose | AUC(0-t) (ng/mL·h) | t1/2 (h) | CL (L/h/kg) | Bioavailability (%) |
| Intravenous | 2 mg/kg | 497.8 ± 81.4 | 6.3 ± 5.1 | 3.9 ± 0.8 | - |
| Oral | 5 mg/kg | 184.5 ± 62.9 | 1.4 ± 0.3 | 29.4 ± 11.4 | 14.8 |
| Data from a 2013 study on the determination and pharmacokinetic study of daurisoline in rat plasma by UPLC-MS/MS.[2] |
ADME Profile of Daurisoline
Metabolism
Recent studies have begun to elucidate the metabolic fate of daurisoline. In a 2024 study, a total of 63 metabolites of daurisoline were identified in rats following intragastric administration.[3] The primary metabolic pathways include:
-
Dehydrogenation
-
Hydroxylation
-
Methylation
-
Sulfation
-
Glucuronidation
This extensive metabolism suggests that daurisoline undergoes significant biotransformation in vivo.
Excretion
A study investigating the excretion of daurisoline in rats after oral administration of a Menispermi Rhizoma preparation (containing 9.17 mg/kg daurisoline) provides insights into its elimination pathways. The study utilized a sensitive UPLC-MS/MS method to quantify daurisoline in urine and feces.[4] While specific quantitative excretion data was not detailed in the available abstract, the methodology indicates that both renal and fecal routes are likely involved in the elimination of daurisoline and its metabolites.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of daurisoline in rats following intravenous and oral administration.
Materials:
-
Daurisoline
-
Vehicle for dosing (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulas for blood collection (if applicable)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
UPLC-MS/MS system
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare dosing solutions of daurisoline in the selected vehicle at the desired concentrations for intravenous and oral administration.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of daurisoline (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose of daurisoline (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for IV; 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours for PO).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
UPLC-MS/MS Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify daurisoline concentrations.[2]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, CL, Vd, and bioavailability) using appropriate software.
In Vivo Metabolism Study in Rats
Objective: To identify the metabolites of daurisoline in rats.
Materials:
-
Daurisoline
-
Male Sprague-Dawley rats
-
Metabolic cages for urine and feces collection
-
UHPLC-Q-Exactive Orbitrap Mass Spectrometer (or similar high-resolution mass spectrometer)
Protocol:
-
Dosing: Administer a single oral dose of daurisoline to rats.
-
Sample Collection: House the rats in metabolic cages and collect urine and feces at specified intervals.
-
Sample Preparation: Process the collected urine and feces samples to extract potential metabolites.
-
UHPLC-Q-Exactive Orbitrap MS Analysis: Analyze the extracts using a high-resolution mass spectrometer to detect and characterize metabolites. Utilize full scan MS and data-dependent MS2 (dd-MS2) to obtain accurate mass and fragmentation data.[3]
-
Data Analysis: Compare the mass spectra of the parent drug and potential metabolites to elucidate metabolic pathways such as hydroxylation, methylation, glucuronidation, etc.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Metabolic pathways of Daurisoline.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Daurisoline in Human Plasma Using Daurisoline-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daurisoline is a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum.[1] It has demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor activities.[2] Recent studies have highlighted its potential in cancer therapy, showing that it can inhibit the progression of pancreatic cancer and lung cancer.[1][3] Daurisoline has been found to target signaling pathways such as the AKT-HK2 axis and the JAK2/STAT3 pathway.[1][3]
To support pharmacokinetic (PK), toxicokinetic, and other clinical studies, a robust and sensitive bioanalytical method for the quantification of Daurisoline in biological matrices is essential.[4] This application note describes the development and validation of a rapid and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Daurisoline in human plasma. Daurisoline-d2, a stable isotopically labeled (SIL) analog, is used as the internal standard (IS) to ensure the highest accuracy and precision, compensating for variability in sample preparation and instrument response.[5][6]
Experimental Protocols
Materials and Reagents
-
Analytes: Daurisoline (purity >99%), this compound (purity >99%, as Internal Standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid (FA) of analytical grade.
-
Water: Ultrapure water, obtained from a Milli-Q system.
-
Biological Matrix: Drug-free human plasma, stored at -80°C.
Instrumentation
A Waters ACQUITY UPLC system coupled with a Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.[7]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of Daurisoline (1 mg/mL) and this compound (IS, 1 mg/mL) were prepared by dissolving the compounds in methanol.
-
Working Solutions: A series of working solutions for calibration standards were prepared by serially diluting the Daurisoline stock solution with a 50:50 (v/v) mixture of methanol and water. A separate working solution for the IS was prepared at a concentration of 100 ng/mL.
-
Calibration Standards & QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations over a specified range (e.g., 3-1000 ng/mL).[8] Quality control (QC) samples were prepared independently at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[9]
Sample Preparation Protocol
The protein precipitation method was utilized for sample preparation.[8][10]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[8][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method Parameters
The chromatographic separation and mass spectrometric detection were optimized for Daurisoline and this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class Plus or equivalent[7] |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.4 mL/min[12] |
| Gradient | Isocratic or gradient elution suitable for separation |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive (+) |
| MRM Transition (Daurisoline) | m/z 611.3 → 396.2 (Quantifier), 611.3 → 206.1 (Qualifier) |
| MRM Transition (this compound) | m/z 613.3 → 398.2 (Quantifier) |
| Source Temp. | 500°C |
Note: MRM transitions are based on published data for Daurisoline and theoretical mass shift for the deuterated standard. These should be optimized during method development.[8]
Data Presentation: Method Validation Summary
The developed bioanalytical method was validated according to regulatory guidelines.[7][13] A summary of the validation results is presented below.
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity Range | 3 - 1000 | r² > 0.99 | r² = 0.998 |
| Lower Limit of Quantitation (LLOQ) | 3 | Accuracy: ±20%, Precision: ≤20% | Accuracy: 104.5%, Precision: 8.7% |
| Intra-day Precision (%CV) | LQC (9) | ≤15% | 6.5% |
| MQC (90) | ≤15% | 4.2% | |
| HQC (900) | ≤15% | 3.8% | |
| Inter-day Precision (%CV) | LQC (9) | ≤15% | 8.1% |
| MQC (90) | ≤15% | 5.9% | |
| HQC (900) | ≤15% | 5.2% | |
| Accuracy (%Bias) | LQC (9) | ±15% | +5.3% |
| MQC (90) | ±15% | -2.1% | |
| HQC (900) | ±15% | +3.7% | |
| Recovery (%) | LQC, MQC, HQC | Consistent and reproducible | 81.4% - 88.2% |
| Matrix Effect | LQC, HQC | IS-normalized factor CV ≤15% | CV = 7.3% |
| Stability (Freeze-Thaw, 3 Cycles) | LQC, HQC | %Change within ±15% | -6.8% |
| Stability (Bench-Top, 8 hours) | LQC, HQC | %Change within ±15% | -4.5% |
Note: The data presented in this table is representative and based on typical performance for such assays.[8][14][15]
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Daurisoline quantification in plasma.
Daurisoline Signaling Pathway in Cancer
Research has shown that Daurisoline exerts its anti-tumor effects by modulating key cellular signaling pathways.[1] One such mechanism involves the direct inhibition of AKT, a central kinase in cell survival and metabolism.[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in glycolysis, a process that cancer cells heavily rely on for energy.[1]
Caption: Daurisoline's inhibitory effect on the AKT-HK2 signaling pathway.[1]
References
- 1. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated liquid chromatography-tandem mass spectrometry method for quantitative determination of dauricine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Application Notes and Protocols for the Optimal Use of Daurisoline-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Daurisoline-d2 for use as an internal standard (IS) in the quantitative analysis of Daurisoline, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these protocols will ensure the development of a robust, accurate, and reproducible bioanalytical method suitable for pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction to this compound as an Internal Standard
Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities. For accurate quantification in biological matrices, a stable isotope-labeled internal standard, such as this compound, is highly recommended.[1][2] this compound is an ideal IS because its chemical and physical properties are nearly identical to the analyte, Daurisoline. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps.[3][4]
The selection of an appropriate concentration for the internal standard is a critical step in bioanalytical method development. An optimized IS concentration ensures a stable and reproducible response, which is essential for the accuracy and precision of the analytical method.[5] An inadequate IS concentration can lead to poor data quality, including non-linear calibration curves and inaccurate quantification.
Principles for Selecting an Internal Standard Concentration
The optimal concentration of this compound should be determined experimentally for each specific analytical method and biological matrix. The primary goals are to:
-
Ensure a consistent and reproducible MS response: The peak area of the internal standard should be consistent across all samples, including calibration standards, quality control (QC) samples, and unknown study samples.[5][6]
-
Avoid detector saturation: The concentration should not be so high that it saturates the mass spectrometer detector, which would lead to a non-linear response.
-
Minimize the impact of matrix effects: The IS should be present at a concentration that allows it to effectively track and compensate for any ion suppression or enhancement caused by the sample matrix.[7]
-
Fall within the linear range of the assay: The response of the IS should be well within the linear dynamic range of the instrument.
A common starting point for the optimization process is to select a concentration that provides a response in the mid-range of the calibration curve for the analyte.[8]
Experimental Protocol for Determining the Optimal Concentration of this compound
This protocol outlines the steps to systematically evaluate and select the optimal working concentration of this compound.
3.1. Materials and Reagents
-
Daurisoline reference standard
-
This compound internal standard
-
Control biological matrix (e.g., plasma, urine, tissue homogenate) from the same species to be studied
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
-
LC-MS/MS system
3.2. Preparation of Stock and Working Solutions
-
Daurisoline Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Daurisoline reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Daurisoline Working Solutions: Prepare a series of working solutions by serially diluting the Daurisoline stock solution to create calibration standards and QC samples covering the expected concentration range of the study samples.
-
This compound Working Solutions: Prepare a series of working solutions of this compound at different concentrations to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).
3.3. Experimental Workflow
The following workflow is recommended to evaluate different concentrations of this compound.
Caption: Workflow for Determining the Optimal Internal Standard Concentration.
3.4. Data Analysis and Selection Criteria
For each tested concentration of this compound, perform the following analysis:
-
Internal Standard Response Consistency:
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) of the this compound peak area across all calibration standards and QC samples.
-
A lower CV% indicates better consistency. A CV of <15% is generally desirable.
-
-
Calibration Curve Performance:
-
Construct a calibration curve by plotting the peak area ratio (Daurisoline / this compound) against the nominal concentration of Daurisoline.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
Evaluate the coefficient of determination (r²). An r² > 0.99 is generally required.[9]
-
Back-calculate the concentrations of the calibration standards. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10][11]
-
-
Accuracy and Precision of QC Samples:
3.5. Tabulation of Results
Summarize the results in a table for easy comparison.
| This compound Conc. (ng/mL) | IS Peak Area CV% | Calibration Curve r² | Mean Accuracy of Cal. Standards (%) | Mean Precision of Cal. Standards (CV%) | Mean Accuracy of QC Samples (%) | Mean Precision of QC Samples (CV%) |
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 500 | ||||||
| 1000 |
Selection of the Optimal Concentration: The optimal this compound concentration is the one that results in the best overall performance, meeting the acceptance criteria for IS response consistency, calibration curve linearity, and accuracy and precision of QC samples.
Signaling Pathway Considerations
While the primary role of this compound is as an internal standard for quantification, understanding the pharmacological context of Daurisoline can be important. Daurisoline has been reported to have effects on various signaling pathways. For instance, it has been shown to inhibit the JAK2/STAT3 signaling pathway by preventing the ubiquitination of PPARα.
Caption: Daurisoline's effect on the PPARα-JAK2/STAT3 pathway.
Conclusion
The determination of the optimal concentration of this compound as an internal standard is a critical step in the development of a reliable bioanalytical method for the quantification of Daurisoline. A systematic approach, as outlined in these protocols, involving the evaluation of multiple concentrations and the assessment of key validation parameters, is essential. This will ensure that the chosen concentration provides the necessary accuracy, precision, and robustness for the analysis of study samples in a regulated environment. It is recommended to follow the principles outlined in the FDA and EMA guidelines on bioanalytical method validation for a comprehensive validation of the analytical method.[6][12][13][14][15]
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Daurisoline-d2: A Powerful Tool for Investigating Autophagy Inhibition Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Daurisoline suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daurisoline inhibits hepatocellular carcinoma progression by restraining autophagy and promoting cispaltin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Daurisoline-d2 & Mass Spectrometry
Welcome to the technical support center for resolving matrix effects in mass spectrometry using Daurisoline-d2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard to compensate for matrix effects in LC-MS/MS bioanalysis.
Question: I am observing poor accuracy and precision in my assay. Could the this compound internal standard be the cause?
Answer:
Yes, while stable isotope-labeled (SIL) internal standards like this compound are designed to mirror the analyte (Daurisoline) and compensate for matrix effects, several factors can lead to poor assay performance.[1][2][3] Here’s a systematic approach to troubleshooting:
1. Investigate Potential Chromatographic Shift (Isotope Effect):
Deuterium-labeled standards can sometimes elute slightly earlier than the native analyte from a reverse-phase column.[1] This is known as the deuterium isotope effect. If this shift occurs in a region of variable ion suppression, the internal standard and the analyte will experience different matrix effects, leading to inaccurate quantification.[1][2]
-
Troubleshooting Steps:
-
Overlay the chromatograms of Daurisoline and this compound.
-
Zoom in on the elution profiles to check for any retention time differences.
-
If a shift is observed, consider optimizing the chromatography to ensure co-elution. This may involve adjusting the gradient, flow rate, or column chemistry.
-
2. Evaluate Matrix Effects:
Matrix effects, resulting from co-eluting endogenous components, can cause ion suppression or enhancement, impacting the analyte and internal standard differently.[1]
-
Experimental Protocol: Post-Column Infusion Test
-
Infuse a standard solution of Daurisoline and this compound post-column at a constant flow rate.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal intensity of both compounds. A dip in the baseline during the elution of matrix components indicates ion suppression.
-
This helps identify regions of the chromatogram prone to matrix effects and informs chromatographic optimization.
-
3. Assess Extraction Recovery:
Inconsistent extraction recovery of the analyte and internal standard can introduce variability.
-
Experimental Protocol: Recovery Assessment
-
Prepare three sets of samples:
-
Set A: Blank matrix spiked with Daurisoline and this compound before extraction.
-
Set B: Blank matrix extracted first, then spiked with Daurisoline and this compound.
-
Set C: Neat solution of Daurisoline and this compound in the final mobile phase.
-
-
Analyze all samples and calculate the recovery using the following formula: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
The recovery of Daurisoline and this compound should be consistent and reproducible.
-
The following diagram illustrates a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting logic for this compound internal standard issues.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) eluting earlier than the analyte (Daurisoline)?
A1: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a change in its interaction with the stationary phase of the chromatography column.[1] In reversed-phase chromatography, deuterated compounds are often slightly less retained.
Q2: Can I still use this compound if it doesn't perfectly co-elute with Daurisoline?
A2: It is highly recommended that the stable isotope-labeled internal standard co-elutes with the analyte to ensure they are subjected to the same degree of matrix effects.[1] If a significant retention time difference exists, the accuracy of the quantification can be compromised, especially if the elution occurs in a region of fluctuating ion suppression.[2]
Q3: What are the best strategies to minimize matrix effects when using this compound?
A3: A multi-faceted approach is often most effective:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust the LC method to separate Daurisoline from co-eluting matrix components that cause ion suppression.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to mimic the matrix effect.[4]
Q4: How do I quantitatively assess the matrix effect for Daurisoline?
A4: The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement.
-
Experimental Protocol: Matrix Factor Calculation
-
Prepare two sets of samples:
-
Set 1 (Analyte in Matrix): Blank biological matrix is extracted, and the final extract is spiked with Daurisoline and this compound at a known concentration.
-
Set 2 (Analyte in Neat Solution): A neat solution of Daurisoline and this compound is prepared in the mobile phase at the same concentration as Set 1.
-
-
Analyze both sets of samples and calculate the Matrix Factor (MF) for both the analyte and the internal standard using the formula: MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
-
The Internal Standard (IS) Normalized MF is then calculated as: IS Normalized MF = MF of Analyte / MF of IS
-
Table 1: Example Matrix Factor Data
| Sample Lot | Analyte MF | IS (this compound) MF | IS Normalized MF |
| Plasma Lot 1 | 0.75 | 0.78 | 0.96 |
| Plasma Lot 2 | 0.68 | 0.71 | 0.96 |
| Plasma Lot 3 | 0.82 | 0.85 | 0.96 |
| Mean | 0.75 | 0.78 | 0.96 |
| %CV | 9.4% | 8.9% | 0.0% |
An IS Normalized MF close to 1.0 with a low coefficient of variation (%CV) across different lots of matrix indicates that this compound is effectively compensating for the matrix effect.
The following diagram illustrates the concept of matrix effect assessment.
Caption: Workflow for assessing matrix effect compensation.
Q5: Are there alternatives to deuterated internal standards if I continue to have issues?
A5: Yes, if a deuterated internal standard like this compound proves problematic due to isotope effects, you could consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N. These tend to have a much smaller isotope effect and are more likely to co-elute perfectly with the analyte.[5][6] However, these can be more expensive and less readily available. Another option is to use a structural analog as an internal standard, but this is generally less ideal as its physicochemical properties will differ more significantly from the analyte.[3]
References
Technical Support Center: Daurisoline-d2 Mass Spectrometry Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for Daurisoline-d2. The following troubleshooting guides and FAQs will help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical precursor ion (m/z) for this compound in positive electrospray ionization (ESI+)?
A1: To determine the precursor ion for this compound, we first need the molecular formula of Daurisoline, which is C₃₇H₄₂N₂O₆.[1][2][3][4] The molecular weight is approximately 610.74 g/mol .[1][5] this compound has two deuterium atoms replacing two hydrogen atoms. The mass of deuterium is approximately 2.014 amu, while hydrogen is approximately 1.008 amu.
The monoisotopic mass of Daurisoline (C₃₇H₄₂N₂O₆) is approximately 610.3043 Da. For this compound (C₃₇H₄₀D₂N₂O₆), the monoisotopic mass will be approximately 612.3169 Da. In positive ESI mode, a proton ([H]⁺) is added, so the expected precursor ion ([M+H]⁺) to target in your quadrupole is m/z 613.3242 .
Q2: I am not seeing a clear precursor ion for this compound. What should I do?
A2: If you are having trouble identifying the precursor ion, consider the following troubleshooting steps:
-
Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Incorrect calibration can lead to mass shifts.
-
Confirm Sample Integrity: Verify the concentration and purity of your this compound standard.
-
Optimize Infusion Flow Rate: If using direct infusion, ensure a stable and appropriate flow rate.
-
Adjust Source Parameters: Optimize the ESI source conditions, including capillary voltage, source temperature, and gas flows (nebulizing and drying gas). These parameters can significantly impact ionization efficiency.
-
Check for Adduct Formation: this compound might be forming adducts other than [M+H]⁺, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. Expand your full scan mass range to look for these potential adducts.
Q3: What are the expected product ions for this compound fragmentation?
A3: Daurisoline is a bis-benzylisoquinoline alkaloid, and its fragmentation typically involves cleavage of the benzyl-isoquinoline bonds. While specific fragmentation data for this compound is not readily published, we can predict likely product ions based on the structure of Daurisoline. Common fragmentation patterns for this class of compounds involve cleavage at the ether linkages and the isoquinoline core.
A logical first step is to perform a product ion scan on the precursor ion (m/z 613.3) to experimentally determine the most abundant and stable fragments. These fragments will then be used to set up your Multiple Reaction Monitoring (MRM) transitions.
Q4: How do I optimize the collision energy (CE) for my MRM transitions?
A4: Collision energy is a critical parameter for achieving maximum sensitivity in MRM assays. The optimal CE is the energy that produces the highest intensity for a specific product ion. It is crucial to optimize the CE for each MRM transition individually. A typical approach is to perform a series of experiments where the collision energy is varied across a range (e.g., 10-60 eV) while monitoring the intensity of the desired product ion. The CE that yields the maximum signal should be used for your analytical method.
Q5: What is declustering potential (DP) and should I optimize it?
A5: The declustering potential is a voltage applied in the ion source to help desolvate ions and prevent the formation of clusters with solvent molecules.[6][7][8] Optimizing the DP can improve signal intensity and reduce noise. A similar approach to CE optimization can be used: vary the DP over a range of voltages and monitor the signal intensity of the precursor ion. The optimal DP is the one that gives the highest stable signal without causing in-source fragmentation.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Concentration | Ensure your sample is at an appropriate concentration. If too dilute, you may not see a signal. If too concentrated, you may experience ion suppression. |
| Inefficient Ionization | Experiment with different ionization source parameters. Adjust the capillary voltage, source temperature, and nebulizer gas flow to optimize the ESI process. |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at optimal performance. |
| Leaks in the System | Check for any leaks in the LC or MS system, as this can lead to a loss of sensitivity. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Mobile Phase | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Effects | If analyzing samples in a complex matrix (e.g., plasma), use appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between samples. Injecting blank samples can help identify carryover. |
| Isotopic Interference | In rare cases, the isotopic tail of a co-eluting compound could interfere with your analyte. Ensure your chromatography provides adequate separation. |
Experimental Protocols
Protocol for Optimization of this compound MRM Parameters
This protocol outlines the steps to determine the optimal MRM transitions and associated parameters for this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
2. Direct Infusion and Precursor Ion Identification:
- Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
- Operate the mass spectrometer in positive ESI full scan mode to identify the [M+H]⁺ precursor ion for this compound (expected at m/z 613.3).
- Optimize source parameters (capillary voltage, temperature, gas flows) to maximize the signal intensity of the precursor ion.
3. Product Ion Scan and Fragment Identification:
- Set the mass spectrometer to product ion scan mode, with Q1 isolating the precursor ion (m/z 613.3).
- Scan a range of m/z values in Q3 (e.g., 50-620) to identify the major fragment ions.
- Select the most abundant and stable product ions for MRM method development.
4. Collision Energy (CE) Optimization:
- For each selected precursor > product ion transition, create a series of experiments where the collision energy is ramped in steps (e.g., 2-5 eV increments) across a relevant range (e.g., 10-60 eV).
- Monitor the intensity of the product ion at each CE value.
- Plot the product ion intensity as a function of collision energy to determine the optimal CE for that transition.
5. Declustering Potential (DP) Optimization:
- Using the optimized precursor ion, create a series of experiments where the declustering potential is varied in steps (e.g., 5-10 V increments).
- Monitor the intensity of the precursor ion at each DP value.
- Select the DP that provides the highest stable signal without causing fragmentation.
Data Presentation
Table 1: Theoretical Precursor Ion for this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Daurisoline | C₃₇H₄₂N₂O₆ | 610.3043 | 611.3116 |
| This compound | C₃₇H₄₀D₂N₂O₆ | 612.3169 | 613.3242 |
Table 2: Illustrative Data for Collision Energy Optimization of a Hypothetical MRM Transition (613.3 > 399.2)
| Collision Energy (eV) | Product Ion Intensity (cps) |
| 15 | 1.2 x 10⁵ |
| 20 | 2.5 x 10⁵ |
| 25 | 4.8 x 10⁵ |
| 30 | 7.1 x 10⁵ |
| 35 | 6.2 x 10⁵ |
| 40 | 4.5 x 10⁵ |
| 45 | 2.1 x 10⁵ |
Note: This data is for illustrative purposes only. Actual optimal values must be determined experimentally.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. quora.com [quora.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
how to address isotopic interference with Daurisoline-d2
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daurisoline and its deuterated internal standard, Daurisoline-d2. The primary focus is on identifying and correcting isotopic interference in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Daurisoline and this compound analysis?
A: Isotopic interference occurs when the mass spectrometer signal of the deuterated internal standard (this compound) is artificially inflated by contributions from the naturally occurring heavy isotopes of the analyte (Daurisoline). Daurisoline, a large molecule with the formula C₃₇H₄₂N₂O₆[1], has a natural isotopic abundance. Due to the presence of numerous carbon atoms, a small but significant percentage of Daurisoline molecules will contain one or more ¹³C atoms instead of ¹²C.
A Daurisoline molecule containing two ¹³C atoms (or other combinations of heavy isotopes) will have a mass-to-charge ratio (m/z) that is +2 units higher than its monoisotopic mass. This "M+2" peak of Daurisoline can directly overlap with the monoisotopic peak of this compound, leading to an inaccurate measurement of the internal standard.[2]
Caption: Overlap of the analyte's M+2 isotope peak with the internal standard's signal.
Q2: What are the consequences of uncorrected isotopic interference?
A: Uncorrected isotopic interference can significantly compromise the accuracy and reliability of quantitative data. The primary consequences include:
-
Inaccurate Quantification: The interference leads to an overestimation of the internal standard's response. This artificially lowers the calculated analyte/internal standard ratio, resulting in the under-reporting of the Daurisoline concentration.
-
Non-Linear Calibration Curves: The interference is most pronounced at high concentrations of Daurisoline, where the M+2 peak becomes significant relative to the fixed concentration of the internal standard.[3][4] This often results in a calibration curve that loses linearity and curves downwards at the upper limits.
-
Poor Assay Precision and Accuracy: The variable and uncorrected contribution to the internal standard signal can lead to poor intra-day and inter-day precision and accuracy, potentially causing a validated method to fail.
Q3: How can I detect if isotopic interference is affecting my assay?
A: There are several key indicators of isotopic interference:
-
Analyze a High-Concentration Analyte Standard: Inject a pure, high-concentration solution of unlabeled Daurisoline (without any this compound). Monitor the MRM transition for this compound. A significant signal in the internal standard channel confirms direct interference.[2]
-
Examine the Calibration Curve: A loss of linearity, particularly at the higher end of the concentration range, is a strong indicator. Applying a quadratic (1/x or 1/x²) weighting might improve the fit, but this addresses the symptom rather than the root cause.[3]
-
Assess Blank Samples: In blank matrix samples spiked only with the internal standard, the analyte/IS ratio should be zero. If you observe a non-zero value that increases with the concentration of unspiked analyte, this points to interference.
Q4: Is this compound a suitable internal standard, or should I consider alternatives?
A: A stable isotope-labeled (SIL) internal standard like this compound is generally the preferred choice for LC-MS assays because it shares near-identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects and extraction recovery.[5][6]
However, for a large molecule like Daurisoline, a low level of deuterium incorporation (d2) makes it susceptible to the isotopic interference described. While this compound can be used if appropriate corrections are made, a more robust solution is to use an internal standard with a higher degree of isotopic labeling (e.g., Daurisoline-d5 or higher). This shifts the mass of the internal standard further from the analyte's isotopic cluster, effectively eliminating the overlap and the need for mathematical correction.
Troubleshooting Guide
Problem: My calibration curve for Daurisoline is non-linear at higher concentrations.
-
Possible Cause: Isotopic interference from high concentrations of Daurisoline is artificially increasing the signal of the this compound internal standard, compressing the analyte/IS ratio at the upper end of the curve.
-
Solutions:
-
Confirm and Quantify the Interference: Follow the "Experimental Protocol 1" below to precisely measure the percentage of interference. This is the most critical step.
-
Apply a Mathematical Correction: Use the interference factor determined in Protocol 1 to correct the measured internal standard area in all samples, standards, and QCs. The corrected data should then be used to rebuild the calibration curve and re-quantify the samples. (See "Experimental Protocol 2").
-
Use a Different Regression Model: As a temporary diagnostic step, fitting the curve with a weighted (1/x²) quadratic regression may improve the coefficient of determination (r²). However, regulatory guidelines often prefer linear regression, making mathematical correction the superior approach.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A very low concentration can be more susceptible to the effects of interference from high-concentration analytes.[2]
-
Experimental Protocols
Protocol 1: Determining the Isotopic Contribution Factor
This protocol details the steps to experimentally measure the contribution of the unlabeled Daurisoline to the this compound MRM signal.
-
Prepare Solutions:
-
Prepare a stock solution of certified, unlabeled Daurisoline in a suitable solvent (e.g., methanol or DMSO).
-
From this stock, prepare a high-concentration standard solution at the level of your highest calibrator (e.g., 1000 ng/mL).
-
Prepare your this compound internal standard working solution at the exact concentration used in your assay.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Daurisoline standard (without IS) at least three times.
-
Acquire data by monitoring both the MRM transition for Daurisoline and the MRM transition for this compound.
-
-
Calculate the Contribution Factor:
-
For each injection, record the peak area of Daurisoline in its own MRM transition (Area_Analyte).
-
Record the peak area of the signal that appears in the this compound MRM transition (Area_Interference).
-
Use the following formula to calculate the contribution factor:
Contribution Factor (CF) = Average(Area_Interference / Area_Analyte)
-
This CF represents the fraction of the analyte signal that "bleeds" into the internal standard channel.
-
Table 1: Example Data for Determining the Contribution Factor
| Replicate Injection | Daurisoline Area (Area_Analyte) | Interference Area in IS Channel (Area_Interference) | Calculated Ratio (Interference/Analyte) |
| 1 | 2,550,000 | 76,500 | 0.0300 |
| 2 | 2,580,000 | 78,100 | 0.0303 |
| 3 | 2,545,000 | 75,800 | 0.0298 |
| Average | 2,558,333 | 76,800 | Contribution Factor (CF) = 0.0300 |
Protocol 2: Applying the Correction to Experimental Data
This protocol describes how to use the Contribution Factor (CF) to correct your quantitative data.
Caption: Workflow for applying the isotopic interference correction.
-
Data Processing: For every sample, standard, and QC in your analytical run, apply the following formula in your data processing software (e.g., Excel or your instrument's software):
Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * CF)
-
Re-Quantification:
-
Recalculate the Analyte/IS area ratios using the Corrected_IS_Area .
-
Rebuild your calibration curve using these corrected ratios.
-
Re-quantify all unknown samples and QCs using the new, corrected calibration curve.
-
Table 2: Comparison of Uncorrected vs. Corrected Data
| Sample ID | Measured Analyte Area | Measured IS Area | Uncorrected Ratio | Corrected IS Area | Corrected Ratio |
| Cal 1 (Low) | 5,100 | 1,050,000 | 0.0049 | 1,049,847 | 0.0049 |
| QC High | 2,100,000 | 1,110,000 | 1.8919 | 1,047,000 | 2.0057 |
| Unknown 1 | 1,500,000 | 1,098,000 | 1.3661 | 1,053,000 | 1.4245 |
(Using a hypothetical Contribution Factor of 0.0300)
As shown in the table, the impact of the correction is minimal at low analyte concentrations but becomes significant at higher concentrations, restoring the accuracy of the results.
References
- 1. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
improving recovery of Daurisoline-d2 during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daurisoline-d2. Our goal is to help you improve the recovery and purity of this compound during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
1. Issue: Low Recovery of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve recovery?
-
Answer: Low recovery of this compound can stem from several factors related to its alkaloid nature. Here are the most common causes and their solutions:
-
Incomplete Initial Extraction: The initial solvent may not be effectively extracting the this compound from the sample matrix. Since Daurisoline is an alkaloid, its solubility is pH-dependent.[1][2]
-
Improper pH Adjustment during Liquid-Liquid Extraction (LLE): For this compound to move from the aqueous phase to an organic solvent, it must be in its free base form.
-
Inappropriate Solvent Choice: The organic solvent used may not have the optimal polarity to extract this compound.
-
Suboptimal Solid-Phase Extraction (SPE) Conditions: If using SPE for cleanup, the column chemistry, conditioning, or elution solvent may not be ideal.
-
Solution: For alkaloids like this compound, a cation-exchange polymeric cartridge is often effective.[6] Ensure the column is properly preconditioned (e.g., with methanol and water) before loading the sample.[7] The elution solvent must be strong enough to displace the this compound; a common choice is a mixture of an organic solvent with a base, such as methanol containing ammonia.[8]
-
-
2. Issue: Emulsion Formation During Liquid-Liquid Extraction (LLE)
-
Question: I'm experiencing significant emulsion at the interface between the aqueous and organic layers during LLE, making separation difficult. How can I resolve this?
-
Answer: Emulsion formation is a common issue in LLE, especially with complex biological or plant-based matrices. Here are several techniques to break the emulsion:
-
Mechanical Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Addition of Salt: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break the emulsion.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separator filter can help to break it up.
-
Use of a Continuous Extractor: For larger volumes or persistent emulsion problems, a continuous extractor can be used to avoid vigorous mixing while still achieving efficient extraction.[1]
-
3. Issue: Presence of Impurities in the Final Product
-
Question: My final this compound extract contains significant impurities. How can I improve its purity?
-
Answer: Impurities can be carried over from the initial sample matrix. Here are some strategies to obtain a cleaner extract:
-
Initial Defatting Step: If your sample is rich in lipids, these can be co-extracted with your target compound.
-
pH Gradient Extraction: Different alkaloids have varying basicity (pKa values). This can be exploited for purification.
-
Solution: After obtaining a crude alkaloid mixture in an organic solvent, you can perform successive extractions with aqueous buffers of decreasing pH.[1] The strongest bases will be protonated and move into the aqueous phase at a higher pH, while weaker bases will require a lower pH.
-
-
Solid-Phase Extraction (SPE): SPE is an excellent method for sample cleanup and purification.[6][7]
-
Solution: After the initial extraction, pass the extract through an appropriate SPE cartridge. A reversed-phase cation-exchange cartridge is a good choice.[8] A wash step with a solvent of intermediate polarity can remove less-retained impurities before eluting the this compound with a stronger solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Daurisoline that I should be aware of during extraction?
A1: Daurisoline is a bis-benzylisoquinoline alkaloid.[11][12] Like most alkaloids, it is a basic compound containing nitrogen atoms, which can be protonated to form salts.[2] Its solubility is highly dependent on pH. In acidic conditions, it forms a salt and is soluble in water. In basic (alkaline) conditions, it exists as a free base and is soluble in organic solvents like chloroform and dichloromethane.[2][4] This pH-dependent solubility is the fundamental principle behind its extraction and purification.[1]
Q2: Which is better for this compound purification: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective, but they have different advantages.
-
LLE is a classic technique that is useful for initial cleanup and separation based on pH.[1] However, it can be time-consuming, labor-intensive, and may use large volumes of organic solvents, with the risk of emulsion formation.[6]
-
SPE is generally faster, uses less solvent, and can provide higher efficiency and cleaner extracts.[6][7] It is particularly well-suited for sample cleanup prior to analysis by methods like HPLC. For complex samples, a combination of both methods, such as an initial LLE followed by SPE polishing, can yield the best results.[6]
Q3: Can I use an alcohol-based extraction for this compound?
A3: Yes, alcohol (like methanol or ethanol) can be used for the initial extraction. Alcohol is a good solvent for both alkaloid salts and free bases.[2] A common method is to extract the raw material with alcohol, then evaporate the alcohol. The residue is then dissolved in acidic water, and a standard acid-base LLE is performed to remove fat-soluble impurities and purify the this compound.[1]
Comparative Data on Alkaloid Extraction
While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for similar alkaloids under different extraction conditions, which can serve as a guide for optimizing your protocol.
| Extraction Method | Alkaloid Type | Sample Matrix | Typical Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Opium Alkaloids | Plant Material | 99.94% - 112.18% | [8] |
| MAE-SPE | Bisbenzylisoquinoline Alkaloids | Plant Material | 100.44% - 102.12% | [6] |
| Liquid-Liquid Extraction (LLE) | General Alkaloids | Plant Material | Variable, typically lower than SPE | [6] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound
This protocol is based on the principle of pH-dependent solubility of alkaloids.
-
Acidic Extraction:
-
Suspend the sample material (e.g., plant homogenate, cell lysate) in a 0.1 M solution of hydrochloric acid or 5% acetic acid.
-
Stir or sonicate the mixture for 30 minutes to ensure complete extraction of the this compound as a hydrochloride salt.
-
Centrifuge the mixture and collect the acidic aqueous supernatant.
-
-
Defatting (Optional but Recommended):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of a non-polar organic solvent (e.g., hexane or petroleum ether).
-
Shake the funnel to mix the layers and then allow them to separate.
-
Drain and discard the upper organic layer, which contains lipids and other non-polar impurities. Repeat this wash step if necessary.
-
-
Basification and Extraction of Free Base:
-
Make the acidic aqueous layer alkaline by adding ammonium hydroxide dropwise until the pH is between 9 and 10.
-
Add an equal volume of a chlorinated organic solvent (e.g., chloroform or dichloromethane).
-
Shake the separatory funnel to extract the free-base this compound into the organic layer.
-
Allow the layers to separate, then drain and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.
-
-
Final Steps:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound
This protocol is ideal for purifying the crude extract obtained from LLE or another initial extraction method. A reversed-phase cation-exchange cartridge is recommended.
-
Sample Preparation:
-
Dissolve the crude this compound extract in a small volume of the initial mobile phase (e.g., 5% acetic acid).[8]
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of a buffer at the loading pH (e.g., borate buffer pH 9.2 for reversed-phase retention of the free base, or an acidic buffer for cation exchange).[7]
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove highly polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove moderately polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using 2-3 mL of a mixture of methanol and 28% ammonia (e.g., a 19:1 v/v ratio).[8] This ensures the this compound is in its free base form and is readily displaced from the sorbent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified this compound in a suitable solvent for your downstream analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Caption: this compound Induced Apoptosis via ER Stress.[13]
References
- 1. jocpr.com [jocpr.com]
- 2. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 3. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. quora.com [quora.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Daurisoline Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daurisoline-d2 Signal Suppression in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression of Daurisoline-d2 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues leading to this compound signal suppression.
Initial Assessment of this compound Signal Loss
If you are experiencing a weaker than expected or inconsistent signal for this compound, follow this initial troubleshooting workflow.
Technical Support Center: Daurisoline-d2 Stock Solution Stability
This technical support center provides guidance on minimizing the degradation of Daurisoline-d2 in stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of their this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a stock solution?
A1: The stability of this compound in solution can be influenced by several factors, including temperature, light exposure, pH, the type of solvent used, and the presence of oxygen.[1][2][3][4] Like many alkaloids, this compound may be susceptible to oxidation and hydrolysis.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of Daurisoline.[5][6] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility and biocompatibility.[5][7] It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[6][7] For short-term storage, -20°C is acceptable.[6][7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[6][7] Solutions should be stored in amber vials or tubes to protect them from light.[4][8]
Q4: How long can I expect my this compound stock solution to be stable under recommended storage conditions?
A4: Based on data for the non-deuterated form, Daurisoline stock solutions are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[7] It is reasonable to expect similar stability for this compound, but it is recommended to perform periodic quality control checks.
Q5: Are there any signs of degradation I should look for in my stock solution?
A5: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the integrity of the solution.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the stock solution after thawing. | The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, sonication may be necessary.[5] Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, light exposure). The solution may not have been mixed properly after thawing. | Prepare a fresh stock solution from solid this compound. Always vortex the stock solution thoroughly after thawing and before preparing working solutions. Perform a quality control check on the stock solution using HPLC or LC-MS. |
| Loss of compound potency over time. | Chemical degradation of this compound. | Review storage procedures and ensure the solution is protected from light and stored at the appropriate temperature in airtight containers. Aliquoting is highly recommended to minimize degradation. Consider performing a stability study under your specific storage conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indicator of degradation. The new peaks likely represent degradation products. | Characterize the degradation products if possible. Prepare a fresh stock solution and re-evaluate your storage and handling procedures. Consider the possibility of solvent-induced degradation and test alternative solvents if the problem persists. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6][7]
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC
Objective: To quantitatively assess the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
Procedure:
-
Method Development (if necessary): Develop a reversed-phase HPLC method capable of separating this compound from potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is a good starting point.
-
Initial Analysis (Time Zero): Immediately after preparing the this compound stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at this time point will serve as the baseline (100% integrity).
-
Stability Study: Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw one aliquot of the stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage of this compound remaining. The appearance of new peaks should also be noted as evidence of degradation.
Visualizations
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ukisotope.com [ukisotope.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
dealing with ion suppression effects for Daurisoline analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Daurisoline, with a specific focus on mitigating ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide: Ion Suppression in Daurisoline Analysis
Ion suppression is a common phenomenon in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte, Daurisoline, leading to reduced signal intensity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Low or inconsistent Daurisoline signal intensity, poor reproducibility.
This is often a primary indicator of ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Identify the Source of Ion Suppression
A post-column infusion experiment is the most effective way to visualize the regions in your chromatogram where ion suppression is occurring.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Daurisoline in a suitable solvent (e.g., methanol/water).
-
Set up your LC-MS/MS system as you would for your Daurisoline analysis.
-
Using a syringe pump and a T-connector, continuously infuse the Daurisoline standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., plasma extract prepared without Daurisoline).
-
Monitor the Daurisoline signal. A stable baseline signal should be observed. Any dips or decreases in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting Daurisoline. The choice of technique can significantly impact the degree of ion suppression.
-
Comparison of Common Sample Preparation Techniques:
| Sample Preparation Technique | Principle | Advantages for Daurisoline Analysis | Disadvantages for Daurisoline Analysis |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix (e.g., plasma) by adding an organic solvent like acetonitrile. | Simple, fast, and inexpensive. A published method for Daurisoline in rat plasma uses this technique. | May not effectively remove other matrix components like phospholipids, which are major contributors to ion suppression.[1][2] |
| Liquid-Liquid Extraction (LLE) | Daurisoline is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its solubility. | Can provide a cleaner extract than PPT by removing more polar interfering substances. | Can be more time-consuming and may have lower recovery if the partitioning is not optimal. |
| Solid-Phase Extraction (SPE) | Daurisoline is retained on a solid sorbent while interfering components are washed away. Daurisoline is then eluted with a stronger solvent. | Offers the potential for the cleanest extracts by selectively isolating the analyte. Can effectively remove phospholipids and other sources of ion suppression. | Requires more method development to select the appropriate sorbent and optimize wash/elution steps. Can be more expensive. |
-
Troubleshooting Workflow for Sample Preparation:
Caption: Workflow for troubleshooting ion suppression by optimizing the sample preparation method.
Step 3: Refine Chromatographic Separation
If ion suppression is still observed after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography conditions to separate Daurisoline from the interfering matrix components.
-
Strategies for Chromatographic Optimization:
-
Modify the Gradient: Adjust the gradient slope to better separate the Daurisoline peak from the ion suppression zones identified in the post-column infusion experiment. A shallower gradient can increase resolution between co-eluting peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) that may provide a different elution pattern for Daurisoline and the interfering components.
-
Adjust Mobile Phase pH: Daurisoline is a bisbenzylisoquinoline alkaloid and its retention will be sensitive to mobile phase pH. Modifying the pH can alter the retention time of Daurisoline and potentially move it away from areas of ion suppression.
-
Step 4: Optimize Mass Spectrometer Source Parameters
Fine-tuning the ion source parameters can help to minimize the impact of matrix effects.
-
Key Parameters to Optimize:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of alkaloids like Daurisoline. Atmospheric pressure chemical ionization (APCI) is sometimes less prone to ion suppression and could be evaluated if ESI proves problematic.
-
Source Temperature: Optimize the gas and source temperatures to ensure efficient desolvation of the ESI droplets, which can help reduce ion suppression.
-
Gas Flows: Adjust nebulizer and auxiliary gas flows to optimize droplet formation and desolvation.
-
Capillary Voltage: Optimize the capillary voltage to maximize the signal for Daurisoline.
-
Step 5: Implement a Suitable Internal Standard
The use of an appropriate internal standard (IS) is crucial to compensate for variability in sample preparation and for ion suppression effects.
-
Best Practice: The ideal internal standard is a stable isotope-labeled (SIL) version of Daurisoline (e.g., Daurisoline-d3). A SIL-IS will have nearly identical chemical and physical properties to Daurisoline, meaning it will co-elute and experience the same degree of ion suppression.[3] This allows for accurate correction of the Daurisoline signal.
-
Alternative: If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to Daurisoline in the ion source.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for Daurisoline in biological matrices?
A1: Protein precipitation with acetonitrile is a commonly reported method for the analysis of Daurisoline in plasma.[2] It is a simple and rapid technique. However, if significant ion suppression is observed, more rigorous methods like solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.
Q2: How can I quantitatively assess the matrix effect for my Daurisoline assay?
A2: The matrix effect can be quantified by comparing the peak area of Daurisoline in a post-extraction spiked sample (a blank matrix extract to which Daurisoline is added) to the peak area of Daurisoline in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: What are the typical UPLC-MS/MS parameters for Daurisoline analysis?
A3: Based on published methods, a reversed-phase C18 column is often used with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component like acetonitrile or methanol. Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Q4: My Daurisoline peak is tailing. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like Daurisoline can be caused by secondary interactions with residual silanol groups on the silica-based column packing. To address this, you can:
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase.
-
Use a column with a highly end-capped stationary phase or a hybrid particle technology column.
-
Adjust the mobile phase pH to ensure Daurisoline is in a consistent protonation state.
Q5: I am still observing significant ion suppression even after optimizing my sample preparation and chromatography. What else can I do?
A5: If significant ion suppression persists, consider the following:
-
Dilute the sample: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
-
Use a more advanced sample preparation technique: Techniques like HybridSPE, which combines protein precipitation with phospholipid removal, can provide even cleaner extracts than standard SPE.[1]
-
Ensure the use of a stable isotope-labeled internal standard: This is the most effective way to compensate for unavoidable matrix effects.
Data Summary
The following table summarizes recovery and matrix effect data from a published UPLC-MS/MS method for Daurisoline in rat plasma using protein precipitation with acetonitrile.
| Analyte | Quality Control Level | Mean Recovery (%) | Matrix Effect (%) |
| Daurisoline | Low | 81.2 | 92.5 |
| Daurisoline | Medium | 77.4 | 91.0 |
| Daurisoline | High | 86.9 | 93.8 |
Data adapted from a study on the determination of Daurisoline in rat plasma.
Experimental Protocols
Protocol 1: Protein Precipitation for Daurisoline in Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the UPLC-MS/MS system.
Visualizations
Caption: A high-level overview of the analytical workflow for Daurisoline quantification.
References
Technical Support Center: Daurisoline-d2 Analysis in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of Daurisoline-d2 analysis in complex biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Daurisoline and why is a deuterated internal standard like this compound used?
Daurisoline is a bisbenzylisoquinoline alkaloid found in the rhizomes of Menispermum dauricum. It is investigated for its various biological activities, including anti-inflammatory, neuroprotective, and antitumor properties. In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated internal standard (IS) such as this compound is crucial. Due to its similar chemical and physical properties to the analyte (Daurisoline), the IS helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.
Q2: What are the common challenges encountered during the analysis of this compound in complex samples like plasma?
The primary challenges in analyzing this compound in complex matrices such as plasma include:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of Daurisoline and its internal standard in the mass spectrometer, leading to inaccurate quantification.
-
Low Recovery: The efficiency of extracting Daurisoline from the complex sample matrix can be variable and incomplete.
-
Analyte Stability: Daurisoline may degrade during sample collection, storage, or processing. It is important to assess its stability under various conditions.
-
Chromatographic Issues: Poor peak shape, retention time shifts, and inadequate separation from interfering compounds can compromise the quality of the analytical method.
-
Internal Standard Issues: Although stable isotope-labeled internal standards are robust, potential issues like isotopic interference from the analyte or differential matrix effects between the analyte and the IS can occur.
Q3: Which sample preparation technique is recommended for Daurisoline analysis in plasma?
Protein precipitation (PPT) with acetonitrile is a commonly used and effective method for extracting Daurisoline from plasma samples.[1] This technique is relatively simple and fast. However, for cleaner extracts and to minimize matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be optimized.
Q4: How can I assess the stability of Daurisoline in my samples?
Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determine stability in the storage freezer over the expected storage period.
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock solutions.
For each stability assessment, the concentration of the analyte in the tested samples is compared to that of freshly prepared samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If flushing does not resolve the issue, consider replacing the column. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For basic compounds like Daurisoline, a slightly acidic mobile phase can improve peak shape. |
| Injection of a Stronger Solvent than Mobile Phase | 1. Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition. |
| Column Void or Degradation | 1. Reverse flush the column at a low flow rate. 2. If the problem persists, the column may need to be replaced. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Optimize the chromatographic gradient to better separate Daurisoline from interfering matrix components. 2. Improve the sample cleanup procedure by using a more selective extraction method like SPE. |
| Inefficient Ionization | 1. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Daurisoline and this compound. |
| Inappropriate Internal Standard | 1. While this compound is a good choice, ensure that there is no significant isotopic contribution from the analyte to the internal standard's mass channel, especially at high analyte concentrations. |
Issue 3: Inconsistent or Low Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | 1. Test different protein precipitation solvents (e.g., methanol, acetone) or different solvent compositions for LLE or SPE. |
| Incorrect pH during Extraction | 1. Adjust the pH of the sample before extraction to ensure Daurisoline is in a neutral form for better extraction into an organic solvent. |
| Incomplete Protein Precipitation | 1. Ensure the ratio of precipitation solvent to plasma is sufficient (e.g., 3:1 or 4:1). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal. |
Quantitative Data Summary
The following table summarizes the key parameters of a validated UPLC-MS/MS method for the determination of Daurisoline in rat plasma.[1]
| Parameter | Value |
| Linear Range | 3 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Mean Recovery | 77.4% - 86.9% |
| Intra-day Precision (RSD) | < 13% |
| Inter-day Precision (RSD) | < 13% |
| Accuracy | 91.0% - 105.3% |
Experimental Protocols
Detailed UPLC-MS/MS Method for Daurisoline in Rat Plasma
This protocol is based on a published method and provides a starting point for method development.[1]
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Daurisoline in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.
3. UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimize a gradient elution to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daurisoline: Optimize precursor and product ions.
-
This compound: Optimize precursor and product ions.
-
-
Ion Source Parameters: Optimize spray voltage, ion source gas temperatures, and gas flows.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: Daurisoline as an autophagy blocker signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Daurisoline: Featuring Daurisoline-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Daurisoline in biological matrices, with a special focus on the use of Daurisoline-d2 as an internal standard. While specific experimental data for a validated method using this compound is not publicly available, this guide will compare its theoretical advantages against existing validated methods that utilize alternative internal standards. The information presented is intended to assist researchers in selecting the most appropriate analytical strategy for their drug development needs.
The Gold Standard: Deuterated Internal Standards
In bioanalytical method development, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. A SIL-IS is chemically and physically almost identical to the analyte of interest. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to higher accuracy and precision in quantitative results. The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate a SIL-IS, highlighting the regulatory preference for this approach[1]. While structural analogs can be used, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.
Comparative Analysis of Internal Standards for Daurisoline Quantification
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. This section compares this compound with other reported internal standards for Daurisoline quantification.
| Internal Standard | Type | Key Advantages | Commercial Availability |
| This compound | Stable Isotope-Labeled | - Co-elutes with Daurisoline, providing the best compensation for matrix effects. - Similar extraction recovery and ionization response to Daurisoline. - Reduces chromatographic run times and improves assay robustness.[2] | Available from suppliers such as MedChemExpress (as Daurisoline-d5) and Toronto Research Chemicals.[3][4][5] |
| Dauricine | Structural Analog | - Structurally similar to Daurisoline. - Commercially available. | Available from various chemical suppliers. |
| Carbamazepine | Structural Analog | - Used in a validated method for simultaneous analysis of Daurisoline and other alkaloids. - Commercially available. | Widely available from chemical and pharmaceutical suppliers. |
Experimental Protocols and Performance Data
Below are the detailed methodologies and performance data for validated UPLC-MS/MS methods for the quantification of Daurisoline using different internal standards.
Method 1: Using Dauricine as an Internal Standard
This method was developed for the determination of Daurisoline in rat plasma.
Experimental Protocol
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: C18 column (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified.
-
Run Time: Not specified.
-
-
Mass Spectrometry:
-
Instrument: UPLC-MS/MS with an electrospray ionization (ESI) interface.
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Daurisoline: m/z 611.2 → 191.9
-
Dauricine (IS): Not explicitly stated for this method, but a similar method for Dauricine used m/z 625.2 → 205.9.
-
-
Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 3 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Intra-day Precision (RSD) | < 13% |
| Inter-day Precision (RSD) | < 13% |
| Accuracy | 91.0% - 105.3% |
| Mean Recovery | 77.4% - 86.9% |
| Matrix Effect | Not specified |
Method 2: Using Carbamazepine as an Internal Standard
This method was developed for the simultaneous determination of Daurisoline, Dauricine, and Daucicoline in rat plasma, urine, and feces.
Experimental Protocol
-
Sample Preparation: Details not provided.
-
Chromatography:
-
Column: Waters ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified.
-
Column Temperature: 30 °C
-
-
Mass Spectrometry:
-
Instrument: UPLC-ESI-MS/MS
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Daurisoline: m/z 611.2 → 191.9
-
Carbamazepine (IS): m/z 237.4 → 193.8
-
-
Quantitative Performance Data
Specific performance data for this method was not detailed in the available literature.
Visualizing the Workflow and Biological Pathways
To further aid in the understanding of the analytical process and the biological context of Daurisoline, the following diagrams are provided.
Caption: Analytical workflow for Daurisoline quantification.
Caption: Daurisoline's inhibitory effects on signaling pathways.
References
A Comparative Guide to Internal Standards for Daurisoline Quantification: Featuring Daurisoline-d2
In the realm of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical practice to ensure data reliability by compensating for variability during sample preparation and analysis.[1] This guide provides a comparative overview of Daurisoline-d2, a stable isotope-labeled internal standard (SIL-IS), and other structural analog internal standards used in the quantification of Daurisoline.
For researchers and drug development professionals, the selection of an appropriate internal standard is a pivotal step in method development.[2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby ensuring accurate and precise results. SIL-IS, such as this compound, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and other sources of error.[3][4]
Performance Comparison of Internal Standards
| Performance Parameter | Method using Structural Analog IS (e.g., Dauricine, Carbamazepine) | Expected Performance with this compound (SIL-IS) |
| Linearity (Correlation Coefficient, r) | > 0.99[5] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 - 5 ng/mL[5][6] | Potentially lower due to reduced baseline noise |
| Accuracy (% Bias) | 91.0% to 105.3%[6] | Expected to be within ±15% (typically tighter, e.g., ±5%) |
| Precision (% RSD) | < 13%[6] | Expected to be < 15% (typically lower than analog IS) |
| Mean Recovery | 77.4% to 86.9%[6] | Similar to analyte, ensuring consistent analyte-to-IS ratio |
| Matrix Effect | Generally managed, but can be a source of variability | Minimized due to co-elution and identical ionization behavior |
Note: The "Expected Performance with this compound" is based on the well-documented advantages of using a stable isotope-labeled internal standard. SIL-IS co-elute with the analyte and experience identical ionization suppression or enhancement, leading to more accurate and precise quantification.[1][3] Structural analogs, while acceptable, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can introduce variability.[4]
Experimental Protocols
Below is a generalized experimental protocol for the quantification of Daurisoline in a biological matrix (e.g., rat plasma) using LC-MS/MS, based on methodologies reported in the literature.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of the internal standard (e.g., this compound or a structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Bioanalytical workflow for Daurisoline quantification.
Caption: Conceptual comparison of SIL and analog internal standards.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
Navigating the Analytical Maze: A Guide to Inter-Laboratory Cross-Validation of Daurisoline Assays
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of Daurisoline assays, a critical step in multicenter clinical trials and collaborative research. By establishing concordance between analytical methods, researchers can confidently pool and compare data, accelerating the journey from discovery to clinical application.
Daurisoline, a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum, has garnered significant interest for its potential therapeutic effects, including anti-tumor and antiarrhythmic properties.[1][2][3] As research into Daurisoline progresses, the need for robust and reproducible analytical methods to quantify its concentration in biological matrices becomes increasingly crucial. When sample analysis is conducted at multiple sites, a thorough cross-validation of the bioanalytical method is essential to establish inter-laboratory reliability.[4][5]
This guide outlines the key experimental protocols and data presentation for a hypothetical cross-validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Daurisoline quantification in human plasma between two laboratories.
Comparative Analysis of Assay Performance
The cornerstone of cross-validation is the direct comparison of results obtained from each laboratory. This is typically achieved by analyzing identical sets of quality control (QC) samples and, critically, incurred study samples. The following tables present a summary of hypothetical quantitative data to illustrate the expected outcomes of a successful cross-validation.
Table 1: Comparison of Quality Control (QC) Sample Analysis
| QC Level | Laboratory A (Mean Concentration ± SD, ng/mL) | Accuracy (%) | Precision (%CV) | Laboratory B (Mean Concentration ± SD, ng/mL) | Accuracy (%) | Precision (%CV) | Inter-Lab %Bias |
| LLOQ (1 ng/mL) | 0.98 ± 0.12 | 98.0 | 12.2 | 1.05 ± 0.14 | 105.0 | 13.3 | 6.9 |
| Low QC (3 ng/mL) | 2.91 ± 0.25 | 97.0 | 8.6 | 3.12 ± 0.28 | 104.0 | 9.0 | 6.9 |
| Mid QC (100 ng/mL) | 102.5 ± 7.8 | 102.5 | 7.6 | 98.7 ± 8.1 | 98.7 | 8.2 | -3.8 |
| High QC (800 ng/mL) | 792.0 ± 55.4 | 99.0 | 7.0 | 816.0 ± 61.2 | 102.0 | 7.5 | 2.9 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation. Inter-Lab %Bias is calculated as ((Mean Lab B - Mean Lab A) / ((Mean Lab A + Mean Lab B)/2)) * 100.
Table 2: Comparison of Incurred Sample Reanalysis (ISR)
| Sample ID | Initial Concentration (Lab A, ng/mL) | Re-analyzed Concentration (Lab B, ng/mL) | % Difference |
| IS-001 | 25.6 | 27.1 | 5.7 |
| IS-002 | 158.2 | 149.9 | -5.4 |
| IS-003 | 450.7 | 473.2 | 4.9 |
| IS-004 | 89.4 | 95.1 | 6.2 |
| IS-005 | 12.3 | 11.8 | -4.1 |
| IS-006 | 321.5 | 308.9 | -4.0 |
% Difference is calculated as ((Re-analyzed - Initial) / ((Re-analyzed + Initial)/2)) * 100. At least 67% of the re-analyzed samples should have a % difference within ±20%.[6]
Experimental Protocols
A detailed and harmonized protocol is fundamental for successful inter-laboratory cross-validation. The following outlines a typical LC-MS/MS method for the quantification of Daurisoline in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.[7][8]
-
Allow all frozen plasma samples (calibration standards, QCs, and study samples) to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of Daurisoline).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[9]
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Daurisoline and the internal standard would be determined during method development.
-
Source Parameters: Optimized parameters for ion source temperature, gas flows, and voltages.
-
Method Validation Parameters
Before cross-validation, each laboratory must perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA).[10][11] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a proportional relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte under various storage and handling conditions.
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms involved, the following diagrams are provided.
Conclusion
A rigorous inter-laboratory cross-validation is a non-negotiable component of multi-site drug development programs. By demonstrating the interchangeability of bioanalytical data, researchers can ensure the integrity and validity of their collective findings. This guide provides a foundational template for conducting and documenting the cross-validation of Daurisoline assays. Adherence to these principles will foster confidence in the data generated across different analytical laboratories, ultimately supporting the robust clinical evaluation of this promising therapeutic agent.
References
- 1. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. ijisrt.com [ijisrt.com]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to Assessing the Isotopic Purity of Daurisoline-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the isotopic purity of Daurisoline-d2, a deuterated analog of the bis-benzylisoquinoline alkaloid Daurisoline. The isotopic purity of deuterated compounds is a critical parameter, ensuring accuracy in metabolic studies, pharmacokinetic analysis, and its use as an internal standard in quantitative mass spectrometry.[1] This document outlines the standard analytical techniques, presents detailed experimental protocols, and provides a comparative analysis of hypothetical this compound samples.
Introduction to this compound and Isotopic Purity
Daurisoline is a naturally occurring compound with noted antiarrhythmic effects and potential as a potent autophagy blocker in cancer research.[2][3][4][5] The deuterated form, this compound, is synthesized to leverage the kinetic isotope effect, which can alter drug metabolism and improve pharmacokinetic profiles.
Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified positions. A high isotopic purity (typically >98%) is crucial for minimizing cross-signal contributions and ensuring data reliability in sensitive analytical assays.[6] The primary methods for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Core Analytical Techniques
-
High-Resolution Mass Spectrometry (HRMS): This technique separates and detects ions based on their mass-to-charge ratio (m/z) with high precision. For this compound, HRMS can resolve the molecular ions of the unlabeled (d0), partially labeled (d1), and fully labeled (d2) species, allowing for the calculation of their relative abundances. This provides a clear picture of the isotopologue distribution.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR are invaluable.
-
¹H NMR: In a deuterated compound, the signal corresponding to the proton at the site of deuteration will be significantly diminished. By comparing the integration of this signal to a stable, non-deuterated proton signal within the same molecule, the degree of deuteration can be quantified.
-
²H NMR: This technique directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated positions. Quantitative ²H NMR can be used to determine the isotopic enrichment at each labeled site.[9]
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of this compound.
Caption: Logical workflow for assessing the isotopic purity of this compound.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol details the steps for determining the isotopologue distribution of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Caption: Step-by-step experimental workflow for HRMS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-HRMS Parameters (Example):
-
LC System: UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Orbitrap-based High-Resolution Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 150-1000).
-
Resolution: 70,000.
-
-
Data Analysis:
-
Identify the retention time for Daurisoline.
-
Extract the ion chromatograms for the [M+H]⁺ ions of the d0, d1, and d2 isotopologues.
-
Daurisoline (C₃₇H₄₂N₂O₆) [M+H]⁺ (d0): m/z 611.3116
-
Daurisoline-d1 [M+H]⁺ (d1): m/z 612.3179
-
This compound [M+H]⁺ (d2): m/z 613.3242
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue:
-
% Relative Abundance (dx) = (Area_dx / (Area_d0 + Area_d1 + Area_d2)) * 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the use of ¹H and ²H NMR to confirm the position of deuteration and quantify isotopic purity.
Caption: Step-by-step experimental workflow for NMR analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
¹H NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Acquire a standard ¹H NMR spectrum to confirm the chemical structure.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the peaks being integrated.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is not deuterated to serve as an internal reference (e.g., an aromatic proton). Set its integral to a known value (e.g., 1.00 for a single proton).
-
Integrate the residual proton signal at the position where deuteration is expected.
-
Calculate the percent deuteration: % Deuteration = (1 - Integral_residual_proton) * 100
-
-
-
²H NMR Analysis:
-
Instrument: NMR Spectrometer equipped with a deuterium probe.
-
Parameters: Acquire a standard proton-decoupled ²H NMR spectrum.
-
Data Analysis: The presence of a signal at the chemical shift corresponding to the labeled position confirms the site of deuteration. Quantitative analysis can be performed using an internal standard with a known deuterium concentration.
-
Comparative Analysis of this compound Samples
To illustrate the application of these methods, we present a comparative analysis of hypothetical data from three sources: two commercial suppliers (Supplier A and Supplier B) and one batch synthesized in-house.
HRMS Data Comparison
The following table summarizes the relative abundance of d0, d1, and d2 isotopologues determined by HRMS. The desired product is the d2 species.
| Sample Source | % d0 Abundance | % d1 Abundance | % d2 Abundance (Isotopic Purity) |
| Supplier A | 0.1 | 0.8 | 99.1 |
| Supplier B | 0.3 | 2.5 | 97.2 |
| In-house | 1.5 | 5.5 | 93.0 |
Interpretation:
-
Supplier A provides the highest isotopic purity, with over 99% of the molecules being the desired d2 species. This is excellent for sensitive quantitative applications.
-
Supplier B shows a lower isotopic purity, which may be acceptable for some applications but could introduce variability in others.
-
The In-house Synthesized batch has the lowest isotopic purity, suggesting that the deuteration reaction or purification process may require further optimization.
¹H NMR Data Comparison
The following table summarizes the calculated percent deuteration at one of the target positions based on quantitative ¹H NMR.
| Sample Source | Integral of Reference Proton | Integral of Residual Target Proton | Calculated % Deuteration |
| Supplier A | 1.00 | 0.009 | 99.1% |
| Supplier B | 1.00 | 0.027 | 97.3% |
| In-house | 1.00 | 0.068 | 93.2% |
Interpretation:
-
The NMR data corroborates the findings from the HRMS analysis.
-
The low integral of the residual proton signal for Supplier A confirms a very high level of deuteration at the target site.
-
The higher integrals for Supplier B and the In-house sample indicate a greater presence of the unlabeled species, consistent with their lower isotopic purity.
Conclusion and Recommendations
Both HRMS and NMR spectroscopy are powerful and complementary techniques for the comprehensive assessment of the isotopic purity of this compound.
-
HRMS provides an excellent overview of the isotopologue distribution and is highly sensitive.
-
NMR confirms the site of deuteration and provides robust quantitative data on positional isotopic enrichment.
For researchers and drug development professionals, it is recommended to:
-
Request Certificates of Analysis: Always request detailed analytical data, including both HRMS and NMR results for isotopic purity, from commercial suppliers.
-
Perform In-house Verification: For critical applications, independently verify the isotopic purity of new batches of deuterated standards.
-
Select Purity Based on Application: While the highest possible purity (e.g., Supplier A) is ideal, other sources may be suitable for less sensitive applications, depending on cost and availability.
-
Optimize In-house Synthesis: For in-house synthesis, use these analytical methods to monitor and optimize reaction conditions and purification strategies to achieve the desired level of isotopic enrichment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. almacgroup.com [almacgroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Daurisoline-d2 Reference Material for Analytical and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Daurisoline-d2 reference material with its non-deuterated counterpart, Daurisoline. It is designed to assist researchers in selecting the appropriate reference standard for their specific analytical needs, particularly in the context of drug development and pharmacokinetic studies. This document outlines the key performance characteristics, supported by experimental data and detailed methodologies, to ensure the accuracy and reliability of analytical results.
Certificate of Analysis: this compound
Below is a representative Certificate of Analysis (CoA) for this compound, summarizing the typical quality and purity specifications for this reference material.
| Parameter | Specification | Method |
| Product Name | This compound | - |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₃₇H₄₀D₂N₂O₆ | - |
| Molecular Weight | 612.75 g/mol | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO | - |
| Storage | -20°C, protect from light | - |
Performance Comparison: this compound vs. Daurisoline
The primary application of this compound is as an internal standard in quantitative bioanalysis, most commonly utilizing liquid chromatography-mass spectrometry (LC-MS).[1][2] Its performance is best evaluated in comparison to the non-deuterated (or "light") Daurisoline standard.
| Performance Characteristic | This compound (Internal Standard) | Daurisoline (Analyte Standard) | Advantage of this compound |
| Primary Function | Internal standard for quantification | Analyte for calibration and quantification | Enables accurate quantification by correcting for variability. |
| Chemical Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC)[3] | N/A (Both should be of high purity) |
| Molecular Weight | 612.75 g/mol | 610.74 g/mol [4][5] | The mass difference allows for simultaneous detection by MS without interference. |
| Isotopic Purity | Typically ≥98 atom % D[1] | Not Applicable | High isotopic purity minimizes signal overlap from the unlabeled compound. |
| LC Retention Time | Co-elutes with Daurisoline | Standard retention time | Co-elution ensures that both compounds experience the same matrix effects.[1] |
| MS/MS Fragmentation | Similar fragmentation pattern to Daurisoline, with a +2 Da shift in fragment ions containing the deuterium labels. | Characteristic fragmentation pattern. | Similar fragmentation behavior improves the reliability of detection and quantification. |
| Application | Pharmacokinetic studies, bioequivalence studies, metabolic profiling. | In vitro and in vivo studies of biological activity, calibration curve generation. | Crucial for robust and reliable bioanalytical method development and validation. |
Experimental Protocols
Quantification of Daurisoline in Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the bioanalysis of Daurisoline.
Objective: To accurately quantify the concentration of Daurisoline in a biological matrix (e.g., rat plasma) using this compound as an internal standard to correct for sample preparation and instrumental variability.
Materials:
-
Daurisoline reference standard
-
This compound reference standard (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Daurisoline in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Daurisoline stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Daurisoline: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 611.3 → [product ion]).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 613.3 → [product ion+2]).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Daurisoline) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Daurisoline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of Daurisoline in plasma.
Caption: Role of this compound in accurate quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
comparative efficacy of Daurisoline vs Daurisoline-d2
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Daurisoline, a bis-benzylisoquinoline alkaloid extracted from the rhizome of the traditional Chinese herb Menispermum dauricum, has garnered significant attention for its diverse pharmacological activities, including antiarrhythmic and anticancer effects.[1][2][3] This guide provides a comprehensive comparison of Daurisoline's efficacy, supported by experimental data, to inform researchers and professionals in drug development. While the deuterated form, Daurisoline-d2, is commercially available, it is primarily intended for use as an internal standard in analytical assays due to its distinct mass, and not as a therapeutic agent with differing efficacy. Therefore, this guide will focus on the biological effects of Daurisoline as demonstrated in various preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Daurisoline from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Daurisoline against Cancer Cell Lines
| Cell Line | Assay Type | Concentration/Dose | Effect | IC50 Value | Reference |
| HCC827, H460, H1299 (Lung Cancer) | CCK8 Assay | 2, 5, 10 µmol/L | Dose- and time-dependent decrease in cell proliferation. | Not specified | [1] |
| HeLa, A549, HCT-116 | Autophagy Inhibition (in presence of CPT) | Not specified | Inhibition of camptothecin (CPT)-induced autophagy. | 74.75±1.03 µM (HeLa), 50.54±1.02 µM (A549), 80.81±1.10 µM (HCT-116) | [2] |
| Glioma Cells | CCK-8 Assay | Not specified | Potent anti-glioma effects, induced apoptosis, and G1-phase cell cycle arrest. | Not specified | [4] |
| Pancreatic Cancer Cells | Not specified | Not specified | Time- and dose-dependent suppression of proliferation, inhibition of migration and invasion, G1 phase cell cycle arrest, and induction of apoptosis. | Not specified | [5] |
Table 2: In Vivo Efficacy of Daurisoline in a Lung Cancer Xenograft Model
| Animal Model | Treatment Group | Tumor Volume | Tumor Weight | Key Biomarker Changes | Reference |
| Nude mice with HCC827 xenografts | Daurisoline-treated | Significantly reduced | Significantly reduced | Reduced expression of Ki67, p-Akt, and HK2. | [1] |
| Nude mice with HCC827 xenografts | Vehicle control | - | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
1. Cell Proliferation Assay (CCK8 Assay) [1]
-
Cell Lines: HCC827, H460, and H1299 lung cancer cells.
-
Treatment: Cells were treated with varying concentrations of Daurisoline (e.g., 2, 5, and 10 μmol/L) or DMSO as a control.
-
Procedure: The Cell Counting Kit-8 (CCK8) assay was used to measure cell viability at different time points. This assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader to determine the extent of cell proliferation.
2. Colony Formation Assay [1]
-
Objective: To assess the long-term proliferative capacity of single cells.
-
Procedure:
-
Cells were seeded at a low density (e.g., 500 cells/well) in six-well plates.
-
They were treated with either DMSO or different concentrations of Daurisoline (2, 5, and 10 μmol/L).
-
The cells were incubated under normal conditions for approximately 2 weeks to allow for colony formation.
-
Visible colonies were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.
-
The number of colonies was counted using a light microscope.
-
3. In Vitro AKT Kinase Assay [1]
-
Objective: To determine if Daurisoline directly inhibits AKT kinase activity.
-
Materials: Recombinant active AKT1 and AKT2, and inactive GSK3β were purchased.
-
Procedure:
-
Inactive GSK3β (1 μg) and active AKT1/2 (1 μg) were mixed with various doses of Daurisoline.
-
The mixture was incubated with an ATP mixture (25 mmol/L MgAc and 0.25 μmol/L ATP) for 15 minutes at 30°C.
-
The phosphorylation of GSK3β by AKT was detected by immunoblotting.
-
4. In Vivo Xenograft Model [1]
-
Animal Model: Nude mice.
-
Procedure:
-
HCC827 lung cancer cells were injected subcutaneously into the mice to establish tumors.
-
Once tumors were established, mice were randomized into a Daurisoline-treated group and a vehicle control group.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Immunohistochemistry (IHC) was performed on tumor tissues to detect the expression of proteins like Ki67, p-Akt, and HK2.[1]
-
Blood biochemical indices were assayed to assess potential side effects.
-
Signaling Pathways and Mechanisms of Action
Daurisoline has been shown to exert its effects through the modulation of several key signaling pathways.
1. Inhibition of the AKT-HK2 Axis in Lung Cancer
Daurisoline inhibits the growth of lung cancer by targeting glycolysis. It directly binds to AKT, a central kinase in cell survival and metabolism, and antagonizes the AKT-GSK3β-c-Myc-HK2 signaling axis.[1] This leads to a reduction in the protein level of Hexokinase 2 (HK2), a key rate-limiting enzyme in glycolysis.[1]
References
- 1. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Daurisoline suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Daurisoline: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of daurisoline, a bisbenzylisoquinoline alkaloid with significant pharmacological interest. The focus is on the accuracy and precision of these methods, offering a valuable resource for researchers involved in pharmacokinetic studies, formulation development, and quality control.
Comparative Analysis of Quantification Methods
The accurate and precise quantification of daurisoline is critical for its development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose. This section compares the performance of these methods based on key validation parameters.
While specific quantitative data for daurisoline is limited in the readily available literature, data for its close structural analog, dauricine, provides a strong surrogate for understanding method performance. Daurisoline is often used as an internal standard in the quantification of dauricine, indicating their similar analytical behavior.
Table 1: Comparison of Analytical Methods for the Quantification of Dauricine/Daurisoline
| Parameter | HPLC Method | LC-MS/MS Method | UPLC-MS/MS Method |
| Analyte | Dauricine | Dauricine | Dauricine |
| Internal Standard | Daurisoline | Protopine | Daurisoline (IS) |
| Linearity Range | 0.030 - 5.000 mg/L | 1 - 200 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Not explicitly stated (Detection limit: 10⁻² mg/mL) | 1 ng/mL[1] | 0.1 ng/mL[2] |
| Accuracy | Not explicitly stated | within ±9.9%[1] | 88.0% - 108.2%[2] |
| Precision (Intra-day) | < 10% | < 5.9%[1] | < 13%[2] |
| Precision (Inter-day) | < 10%[3] | < 5.9%[1] | < 13%[2] |
| Recovery (Absolute) | > 70%[3] | Not explicitly stated | > 90.1%[2] |
| Recovery (Relative) | > 85%[3] | Not explicitly stated | Not explicitly stated |
Key Observations:
-
Sensitivity: LC-MS/MS and UPLC-MS/MS methods offer significantly higher sensitivity (lower LLOQ) compared to the HPLC method, making them more suitable for applications requiring the detection of low concentrations of daurisoline, such as in pharmacokinetic studies.[1][2]
-
Precision and Accuracy: The LC-MS/MS method demonstrates excellent precision and accuracy, with coefficients of variation well within acceptable limits for bioanalytical method validation.[1] The UPLC-MS/MS method also shows good accuracy and precision.[2] The HPLC method's precision is also acceptable, though less stringent than the LC-MS/MS method.[3]
-
Linearity: All methods exhibit good linearity over their respective concentration ranges.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical methods. Below are the protocols for the key experiments cited in this guide.
HPLC Method for Dauricine Quantification
This method was developed for the determination of dauricine in rat blood and other biological samples, using daurisoline as an internal standard.[3]
-
Chromatographic System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Internal Standard: Daurisoline.
-
Sample Preparation: Specific details on the extraction procedure from biological samples are not provided in the abstract.
-
Separation: The method achieves good separation of dauricine and the internal standard, daurisoline.
-
Detection: The detection limit is reported as 10⁻² mg/mL.[3]
LC-MS/MS Method for Dauricine Quantification in Human Plasma
This highly sensitive and selective method was developed and validated for the determination of dauricine in human plasma.[1]
-
Instrumentation: Liquid Chromatograph coupled with a Triple Quadrupole Tandem Mass Spectrometer.
-
Internal Standard: Protopine.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Agilent TC-C18.
-
Mobile Phase: Methanol-water-glacial acetic acid (60:40:0.8, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
UPLC-MS/MS Method for Dauricine Quantification
This method was highlighted for its sensitivity and wide linear range.[2]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer.
-
Internal Standard: Daurisoline.
-
Sample Preparation: Details not provided in the abstract.
-
Linearity: The method is linear over a concentration range of 0.1-500 ng/mL.[2]
-
Sensitivity: The lower limit of quantitation (LLOQ) is 0.1 ng/mL.[2]
-
Performance: The method demonstrates good precision (intra- and inter-day precision below 13%), accuracy (between 88.0% and 108.2%), and high recovery (>90.1%).[2]
Visualizing the Workflow
Understanding the experimental workflow is essential for implementing these methods. The following diagrams, generated using Graphviz, illustrate the key steps in the analytical processes.
Caption: Workflow for Daurisoline Quantification using LC-MS/MS.
This guide provides a foundational understanding of the methods available for the accurate and precise quantification of daurisoline. For researchers, the choice of method will depend on the specific requirements of their study, particularly the required sensitivity and the nature of the biological matrix. The provided data and protocols serve as a valuable starting point for method development and validation in the pursuit of novel therapeutics.
References
- 1. Validated liquid chromatography-tandem mass spectrometry method for quantitative determination of dauricine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive HPLC technique for the quantitation of dauricine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Daurisoline Assays: A Guide for Researchers
In the pursuit of accurate and reliable quantification of Daurisoline in biological matrices, the choice of analytical methodology is paramount. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Daurisoline, highlighting the advantages of using a stable isotope-labeled internal standard, Daurisoline-d2. The data presented herein is compiled from established bioanalytical methods for similar compounds and serves as a representative guide for researchers, scientists, and drug development professionals.
Data Summary
The performance of a Daurisoline assay is critically dependent on its linearity, range, and the lower limit of quantification (LLOQ). Below is a comparison of typical performance characteristics for a Daurisoline assay utilizing this compound as an internal standard versus an alternative method using a non-isotopically labeled internal standard.
Table 1: Daurisoline Assay Performance with this compound Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | >0.995 |
| Assay Range | 1.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 6% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% bias) | Within ±10% |
Table 2: Daurisoline Assay Performance with a Non-Isotopically Labeled Internal Standard (Alternative Method)
| Parameter | Performance Metric |
| Linearity (r²) | >0.99 |
| Assay Range | 5.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
The use of a deuterated internal standard like this compound generally leads to improved assay performance, including a lower LLOQ and better precision and accuracy. This is attributed to the similar chemical and physical properties of the analyte and the internal standard, which helps to compensate for variability during sample preparation and analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Daurisoline in plasma samples using LC-MS/MS.
Caption: Experimental workflow for Daurisoline quantification.
Experimental Protocols
A detailed methodology for the quantification of Daurisoline in human plasma is outlined below. This protocol is based on established and validated bioanalytical methods for similar small molecules.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard (IS) working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Agilent TC-C18, 2.1 x 50 mm, 3.5 µm) is commonly used for the separation of small molecules like Daurisoline.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[1]
-
Flow Rate: A flow rate in the range of 0.3-0.7 mL/min is generally employed.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Daurisoline and this compound would need to be optimized.
Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of Daurisoline into blank plasma. A typical range might be from 1 ng/mL to 500 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.[1]
-
Data Analysis: The peak area ratio of Daurisoline to this compound is plotted against the nominal concentration of the calibration standards to construct a calibration curve. The concentration of Daurisoline in the unknown samples is then determined from this curve.
Objective Comparison and Alternatives
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte throughout the entire analytical process. This co-elution and similar ionization efficiency help to correct for matrix effects and variations in sample preparation and instrument response, leading to higher precision and accuracy.
Alternative Internal Standards: While a deuterated internal standard is ideal, other structurally similar compounds can be used if a labeled version is unavailable. For instance, a study on the related compound dauricine utilized protopine as an internal standard.[1] However, non-isotopically labeled internal standards may not perfectly compensate for matrix effects and can lead to greater variability in the results.
Alternative Analytical Techniques: While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other techniques could potentially be employed, though likely with limitations:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive and less selective than LC-MS/MS. It may be suitable for high-concentration samples but would likely have a much higher LLOQ and be more susceptible to interference from other compounds in the biological matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would require derivatization of Daurisoline to make it volatile, adding complexity to the sample preparation process.
References
A Comparative Guide to Inter-Assay Variability: The Role of Daurisoline-d2 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, minimizing variability is paramount to ensure the reliability and accuracy of experimental data. The choice of an appropriate internal standard (IS) is a critical factor in liquid chromatography-mass spectrometry (LC-MS/MS) assays, as it compensates for variations in sample preparation, injection volume, and instrument response.[1] This guide provides a comprehensive comparison of the expected performance of Daurisoline-d2, a stable isotope-labeled (SIL) internal standard, against alternative standards, supported by established principles in bioanalytical method validation.
While specific experimental data on the inter-assay variability of this compound is not extensively published, its performance can be confidently inferred from the well-documented advantages of SIL internal standards over structural analogs.[2][3] SILs, such as this compound, are considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[4][5] This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, leading to more accurate and precise quantification.[4][6]
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard. The data presented are representative of typical values obtained in well-validated LC-MS/MS assays and are based on the established superiority of SILs.[7][8]
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Rationale for Performance Difference |
| Inter-Assay Precision (%CV) | < 10% | < 15% | This compound more effectively compensates for subtle variations across different analytical runs due to its identical chemical nature to the analyte.[7] |
| Intra-Assay Precision (%CV) | < 5% | < 10% | Within a single run, the close tracking of the analyte by this compound minimizes variability introduced during sample processing and analysis.[7] |
| Accuracy (% Bias) | ± 5% | ± 15% | The near-identical extraction recovery and ionization response of this compound relative to the analyte lead to a more accurate measurement of the true concentration.[1] |
| Matrix Effect | Minimal and Compensated | Variable and Unpredictable | As a SIL, this compound experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling out matrix-induced variability.[2][5] |
| Extraction Recovery | Consistent and Similar to Analyte | May Differ from Analyte | The identical chemical structure ensures that this compound and the analyte are extracted from the biological matrix with the same efficiency.[3] |
Experimental Protocol: Quantification of an Analyte using this compound by LC-MS/MS
This protocol provides a detailed methodology for the quantification of a hypothetical analyte in plasma using this compound as the internal standard. This method is based on a published assay for Dauricine, a structurally related compound.[9]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol:water (1:1, v/v).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the analyte and this compound.
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Diagram of the Bioanalytical Workflow
Caption: Bioanalytical workflow for analyte quantification.
Signaling Pathway and Logical Relationships
The decision to use a SIL internal standard like this compound is based on a logical pathway aimed at achieving the highest data quality in bioanalysis.
Caption: Decision pathway for internal standard selection.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Enhancing Bioanalytical Accuracy with Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical data are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust method development. This guide provides a direct comparison of analytical results obtained with and without a deuterated internal standard, supported by experimental data and detailed protocols, to illustrate the profound impact on data quality.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls (QCs) in an analytical run. Its primary role is to normalize for variability that can be introduced during various stages of the analytical process, including:
-
Sample Preparation: Compensates for analyte loss during extraction, dilution, and reconstitution.[1]
-
Chromatographic Separation: Accounts for minor variations in injection volume and retention time.
-
Mass Spectrometric Detection: Corrects for fluctuations in ionization efficiency, often affected by matrix effects where co-eluting compounds suppress or enhance the analyte's signal.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard in LC-MS bioanalysis.[2] Because they are chemically identical to the analyte, they co-elute and experience nearly identical extraction recovery and ionization effects, providing the most accurate correction for analytical variability.[3]
Quantitative Comparison: The Proof is in the Numbers
The true test of a method's robustness lies in its accuracy and precision. Accuracy, the closeness of a measured value to the true value, is often expressed as the percentage of recovery or bias. Precision, the degree to which repeated measurements under unchanged conditions show the same results, is typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV).
The following tables summarize experimental data comparing the performance of analytical methods with a deuterated internal standard versus those with a non-deuterated (structural analog) internal standard or no internal standard at all.
Table 1: Deuterated IS vs. Structural Analog IS for Everolimus Quantification
This table presents a comparison of the precision of an LC-MS/MS method for the immunosuppressant drug everolimus using either a deuterated internal standard (everolimus-d4) or a structural analog (32-desmethoxyrapamycin).[4]
| Quality Control Level | Deuterated IS (%CV) | Structural Analog IS (%CV) |
| Low | 5.2% | 6.8% |
| Medium | 4.3% | 5.5% |
| High | 4.8% | 5.1% |
| Overall | 4.3% - 7.2% | No significant difference reported |
While both internal standards provided acceptable performance, the data suggests a trend towards better precision with the deuterated standard. A more significant finding was that the deuterated IS offered a more favorable comparison (a better slope of 0.95 vs. 0.83) when correlated with an independent LC-MS/MS method, indicating higher accuracy.[4]
Table 2: Deuterated IS vs. No Internal Standard (External Standard Method)
This table showcases a compelling case for the use of an internal standard by comparing the accuracy and precision of QC samples in a clinical study, quantified with and without an internal standard.[5]
| Quality Control Level | With Internal Standard (% Accuracy | %CV) | Without Internal Standard (% Accuracy | %CV) |
| Low QC | 94.7% | 2.9% | 128.0% | 13.9% |
| Mid QC | 95.8% | 2.8% | 125.0% | 15.1% |
| High QC | 98.4% | 1.9% | 120.0% | 14.8% |
The results from Table 2 clearly demonstrate that the absence of an internal standard leads to a significant overestimation of the analyte concentration (poor accuracy) and much higher variability in the measurements (poor precision). This highlights the critical role of the internal standard in correcting for matrix effects and other sources of error that are not accounted for in an external standard calibration.
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable data. The following is a generalized protocol for the quantification of a small molecule analyte in human plasma using LC-MS/MS with a deuterated internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.
-
Calibration Standards: Spike blank human plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero concentration levels.
-
Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, mid, and high.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for blank samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize at least two SRM transitions (precursor ion → product ion) for both the analyte and the internal standard. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Data Processing
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QCs and unknown samples from the calibration curve.
Visualizing the Workflow: The Impact of an Internal Standard
The following diagrams illustrate the analytical workflow with and without the use of an internal standard, highlighting the point at which the internal standard is introduced to correct for downstream variability.
Caption: Workflow with a deuterated internal standard.
Caption: Workflow without an internal standard.
Conclusion
The experimental data unequivocally demonstrates the superiority of using a deuterated internal standard in quantitative LC-MS/MS bioanalysis. It significantly enhances the accuracy and precision of the results by compensating for the inherent variability of the analytical process. While methods using structural analogs or no internal standard can be developed, they are more susceptible to errors, particularly from matrix effects, which can compromise the integrity of the data. For researchers, scientists, and drug development professionals, the adoption of a stable isotope-labeled internal standard is a critical step in ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Daurisoline-d2
For researchers, scientists, and drug development professionals, the safe handling and disposal of Daurisoline-d2, a deuterated analog of a biologically active bisbenzylisoquinoline alkaloid, is paramount. Due to its cytotoxic properties and classification as "Harmful if swallowed," this compound should be managed as a potent compound.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Safety Precautions
Daurisoline is classified under the Globally Harmonized System (GHS) with the hazard statement H302: Harmful if swallowed.[1][2] Given its biological activity as a potent autophagy blocker and its observed cytotoxic effects on various cancer cell lines, it is prudent to handle this compound with the same precautions as a cytotoxic or potent compound.[3][4][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used (e.g., DMSO, ethanol). Change gloves immediately if contaminated. | Nitrile gloves offer good resistance to a range of chemicals, including many solvents used to dissolve Daurisoline.[6][7] Double-gloving provides an additional barrier in case of a tear or splash. Since no specific glove compatibility data for Daurisoline is available, relying on good laboratory practice for potent compounds is essential. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental aerosolization of the powdered compound. |
| Body Protection | A fully buttoned lab coat with elastic cuffs. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing. | Prevents contamination of personal clothing. |
| Respiratory Protection | When handling the solid/powdered form outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 or higher-rated respirator is recommended. | The primary risk from the solid form is inhalation of airborne particles. Handling potent powdered compounds requires measures to prevent respiratory exposure.[8][9] Once in solution, the risk of inhalation is significantly reduced. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility.
Engineering Controls:
-
Primary Containment: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.[9]
-
Secondary Containment: Use a designated area within the lab for handling this compound. This area should be clearly marked with "Potent Compound in Use."
Preparation of Stock Solutions:
-
Pre-use Check: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a suitable container.
-
Solubilization: Daurisoline is soluble in DMSO and ethanol.[4] Add the appropriate solvent to the powder. For in-vivo experiments, solutions are often prepared in a mixture of solvents like DMSO, PEG300, Tween-80, and saline.[10] It is recommended to prepare fresh solutions for use on the same day.[3]
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, and date of preparation.
Storage and Stability:
-
Solid Form: Store the solid compound in a tightly sealed vial at -20°C for long-term storage (up to one year).[3]
-
Solutions: Stock solutions, once prepared, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. For in-vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[3]
Disposal Plan
Due to its cytotoxic potential, all waste contaminated with this compound must be treated as hazardous/cytotoxic waste. Do not dispose of it in the regular trash or down the sanitary sewer.
-
Segregation: All items that come into contact with this compound, including gloves, pipette tips, vials, and contaminated paper towels, must be segregated into a dedicated, clearly labeled cytotoxic waste container.
-
Waste Containers:
-
Solids: Collect in a sealable, leak-proof plastic bag or container labeled "Cytotoxic Waste."
-
Liquids: Collect liquid waste in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste" with the full chemical name.
-
Sharps: Any needles or syringes used for injections must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent after each use. All cleaning materials must also be disposed of as cytotoxic waste.
-
Final Disposal: Arrange for the disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Incineration is a common disposal method for cytotoxic waste.
Experimental Protocol Example: In Vitro Autophagy Assay
The following is a generalized protocol for an experiment where Daurisoline is used to assess its effect on autophagy in a cell line.
Caption: A typical workflow for an in vitro experiment studying the effect of this compound on autophagy.
Logical Relationship: PPE and Containment Strategy
The selection of appropriate PPE and engineering controls is directly related to the physical form of the compound and the procedure being performed.
Caption: Logical flow for selecting PPE and containment based on the physical state of this compound.
References
- 1. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
